Benzophenone dimethyl ketal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[dimethoxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRVXYOKUZSUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176884 | |
| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-01-0 | |
| Record name | 1,1′-(Dimethoxymethylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2235-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(dimethoxymethylene)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photochemical Properties of Benzophenone Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone dimethyl ketal, a derivative of the widely studied photosensitizer benzophenone, exhibits distinct photochemical properties centered around the efficient cleavage of the carbon-carbon bond adjacent to the ketal center upon UV irradiation. This technical guide provides a comprehensive overview of the core photochemical principles governing the behavior of this compound, including its UV absorption characteristics, the primary photochemical processes it undergoes, and the nature of the transient radical species formed. Detailed experimental protocols for studying its photochemistry are presented, along with a summary of available quantitative data. This document aims to serve as a valuable resource for researchers leveraging the photochemical reactivity of this compound in various applications, including as a photoinitiator in polymerization and as a photolabile protecting group in organic synthesis.
Core Photochemical Principles
The photochemistry of this compound is largely dictated by the principles governing the photochemistry of aromatic ketones. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). While direct photochemical reactions can occur from the S₁ state, for many aromatic ketones, efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁) is a dominant process. This triplet state is often the primary photoactive species.
For this compound, the principal photochemical reaction is the Norrish Type I cleavage , which involves the homolytic scission of the α-carbon-carbon bond.[1][2][3] This process results in the formation of two primary radical intermediates: a benzoyl radical and a dimethoxymethyl radical .
The overall primary photochemical process can be represented as follows:
Ph₂(C(OCH₃)₂) + hν → [Ph₂(C(OCH₃)₂)] → PhC(=O)• + •C(Ph)(OCH₃)₂*
The subsequent fate of these radical species is dependent on the reaction conditions, such as the solvent and the presence of other reactive species.
Quantitative Photochemical Data
Quantitative data on the photochemical properties of this compound are not extensively reported in the literature. However, data from the parent compound, benzophenone, and related derivatives provide valuable context.
| Property | Benzophenone | This compound | Reference |
| UV Absorption (λmax) | ~250 nm (π→π), ~340 nm (n→π) in non-polar solvents | Data not available | [4] |
| Molar Absorptivity (ε) | Data varies with solvent | Data not available | |
| Quantum Yield (Φ) of Photolysis | Solvent dependent | Data not available | |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1 | Presumed to be high | [5] |
Note: The lack of specific quantitative data for this compound highlights an area for further research.
Photochemical Reaction Mechanisms and Pathways
The primary photochemical event for this compound is the Norrish Type I cleavage. The subsequent reactions of the generated radicals determine the final product distribution.
Primary Photochemical Process: Norrish Type I Cleavage
Upon absorption of a photon, this compound undergoes α-cleavage to yield a benzoyl radical and a dimethoxymethyl radical.
Figure 1: Initial photoexcitation and Norrish Type I cleavage of this compound.
Secondary Reactions of Radical Intermediates
The initially formed radicals can undergo a variety of secondary reactions:
-
Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide to form a phenyl radical.
-
Radical Recombination: The radical fragments can recombine to reform the starting material or combine in different ways to form new products.
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture.
-
Disproportionation: Two radicals can react to form a saturated and an unsaturated molecule.
Figure 2: Potential secondary reactions of the primary radical intermediates.
Transient Species
The key transient species in the photochemistry of this compound are the benzoyl and dimethoxymethyl radicals.
Benzoyl Radical
The benzoyl radical is a relatively stable acyl radical. Its transient absorption spectrum has been characterized and typically shows a maximum around 350-400 nm.
Dimethoxymethyl Radical
The dimethoxymethyl radical is a carbon-centered radical stabilized by the two adjacent oxygen atoms. Specific transient absorption data for this radical is less commonly reported.
Experimental Protocols
Studying the photochemical properties of this compound involves a combination of photolysis experiments and analytical techniques to identify and quantify reactants, products, and transient intermediates.
General Photolysis Protocol
This protocol outlines a general procedure for the photolysis of this compound.
-
Solution Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, hexane) of a known concentration (e.g., 0.01 M). The solvent should be transparent at the irradiation wavelength.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench excited states and react with radical intermediates.
-
Irradiation: Irradiate the solution in a quartz cuvette or photoreactor with a suitable UV light source (e.g., a medium-pressure mercury lamp with appropriate filters to select a specific wavelength, or a 365 nm LED photoreactor).[6] The temperature of the sample should be controlled during irradiation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using techniques like UV-Vis spectroscopy (to follow the disappearance of the starting material) or gas chromatography (GC).
-
Product Analysis: After a certain irradiation time or upon completion of the reaction, analyze the photoproducts using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy for identification and quantification.
Figure 3: General experimental workflow for the photolysis of this compound.
Quantum Yield Determination
The quantum yield of photolysis can be determined by chemical actinometry. This involves comparing the rate of disappearance of this compound to the rate of a well-characterized photochemical reaction with a known quantum yield under identical irradiation conditions.[7]
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to detect and characterize the short-lived radical intermediates.[8][9][10][11][12]
-
Sample Preparation: Prepare a degassed solution of this compound as described in the general photolysis protocol.
-
Excitation: Excite the sample with a short laser pulse (pump pulse) at a wavelength where the starting material absorbs (e.g., from a Nd:YAG laser).
-
Probing: Probe the sample with a second, broad-spectrum light pulse (probe pulse) at various time delays after the pump pulse.
-
Data Acquisition: Measure the change in absorbance of the probe light as a function of wavelength and time delay. This provides the transient absorption spectrum of the generated intermediates.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the separation and identification of the volatile photoproducts.[13][14][15][16]
-
Sample Preparation: The irradiated solution can often be directly injected into the GC-MS. If necessary, a simple extraction or concentration step may be employed.
-
GC Separation: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane) is typically used to separate the components of the reaction mixture. A temperature program is employed to elute compounds with a range of boiling points.
-
MS Detection: The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are used to identify the structures of the photoproducts by comparison with spectral libraries (e.g., NIST) and known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to characterize the structure of the major, isolable photoproducts.
Conclusion
This compound is a photochemically active molecule that primarily undergoes Norrish Type I cleavage upon UV irradiation to generate benzoyl and dimethoxymethyl radicals. While its photochemical behavior is analogous to other aromatic ketones, a detailed quantitative understanding of its photophysical parameters and product distribution remains an area ripe for further investigation. The experimental protocols and analytical methods outlined in this guide provide a solid framework for researchers to explore the rich photochemistry of this compound and harness its potential in various scientific and industrial applications.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. scialert.net [scialert.net]
- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. BJOC - Search Results [beilstein-journals.org]
- 12. Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 14. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Benzophenone Dimethyl Ketal: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Benzophenone dimethyl ketal (CAS No. 2235-01-0), a common photoinitiator. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
UV-Visible Spectroscopy
| Spectroscopic Parameter | Value | Electronic Transition |
| λmax (estimated) | ~250 - 260 nm | π→π* |
Note: Data is based on the spectrum of benzophenone and serves as an estimation. The weak n→π transition of benzophenone at ~330-360 nm is absent in the ketal.*
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR data provide detailed information about the molecular structure of this compound.
Table 1: 1H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.498 | m | 4H | Aromatic Protons (ortho) |
| 7.279 | m | 4H | Aromatic Protons (meta) |
| 7.208 | m | 2H | Aromatic Protons (para) |
| 3.121 | s | 6H | Methoxy Protons (-OCH3) |
Solvent: CDCl3, Reference: TMS (0 ppm)
Table 2: 13C NMR Spectroscopic Data of this compound (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| 125-130 | Aromatic CH |
| ~140 | Aromatic Quaternary Carbon (ipso) |
| 90-115 | Ketal Carbon (C(OCH3)2) |
| ~50 | Methoxy Carbon (-OCH3) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption and the presence of strong C-O stretching vibrations from the ketal group.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~3000-2850 | Medium | Aliphatic C-H Stretch (-OCH3) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch |
| 1200-1000 | Strong | C-O Stretch (Ketal) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10-4 to 10-5 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.
-
Sample Measurement: The cuvette with the sample solution is placed in the sample beam path.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).
-
NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H). For 13C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
A few milligrams of the solid sample are dissolved in a volatile solvent (e.g., dichloromethane).
-
A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure salt plate) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm-1.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide to the Photoinitiation Mechanism of Benzophenone Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone dimethyl ketal (BDK), also known as 2,2-dimethoxy-2-phenylacetophenone, is a widely utilized Type I photoinitiator in various industrial and research applications, including the curing of coatings, adhesives, and dental resins.[1][2][3] Its efficacy stems from its ability to absorb ultraviolet (UV) radiation and subsequently undergo a rapid cleavage to generate free radicals, which in turn initiate polymerization.[1][2] This technical guide provides a comprehensive overview of the photoinitiation mechanism of BDK, detailing the photochemical processes, reaction kinetics, and byproducts. It is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of photopolymerizable systems.
Core Mechanism of Photoinitiation
The photoinitiation process by this compound is a unimolecular event that can be broken down into several key steps following the absorption of UV light:
-
Photoexcitation: BDK absorbs a photon of UV light, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).
-
α-Cleavage: The triplet state molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as α-cleavage or Norrish Type I reaction. This is the primary radical-generating step.
-
Radical Formation: The α-cleavage results in the formation of two distinct radical species: a benzoyl radical and an α,α-dimethoxybenzyl radical .[4]
-
Initiation of Polymerization: The highly reactive benzoyl radical is the primary species responsible for initiating the polymerization of monomers (e.g., acrylates).[5] The α,α-dimethoxybenzyl radical is less reactive towards monomer double bonds and can undergo further reactions.
dot
Caption: Photoinitiation pathway of this compound (BDK).
Photochemical and Photophysical Properties
The efficiency of a photoinitiator is dictated by its photophysical and photochemical properties. Key parameters for BDK are summarized below.
| Property | Value | Reference |
| UV Absorption Maxima (λmax) | ~250 nm and ~330-340 nm | [6] |
| Molar Extinction Coefficient (ε) | Varies with solvent and wavelength. | [6] |
| Quantum Yield of α-Cleavage (Φ) | High, indicating efficient radical generation. | |
| Triplet State Energy (E_T) | Approximately 70 kcal/mol |
Kinetics of Radical Reactions
Following their formation, the benzoyl and α,α-dimethoxybenzyl radicals can participate in a variety of reactions, each with its own rate constant. The ultimate efficiency of polymerization depends on the competition between these pathways.
| Reaction | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |
| Benzoyl Radical + Monomer (e.g., Styrene) | ~10⁵ - 10⁶ | [7] |
| α,α-Dimethoxybenzyl Radical Fragmentation | Varies with conditions | [8] |
| Radical-Radical Termination (Benzoyl + Benzoyl) | ~10⁹ | |
| Radical-Radical Termination (α,α-Dimethoxybenzyl + α,α-Dimethoxybenzyl) | Varies | [8] |
| Cross-Termination (Benzoyl + α,α-Dimethoxybenzyl) | Varies | [8] |
dot
Caption: Competing reaction pathways of radicals generated from BDK.
Experimental Protocols
The study of the photoinitiation mechanism of BDK involves a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.
Transient Absorption Spectroscopy (Laser Flash Photolysis)
Objective: To detect and characterize the transient radical species generated upon photolysis of BDK and to measure their reaction kinetics.
Methodology:
-
Sample Preparation: Prepare a solution of BDK in a suitable solvent (e.g., acetonitrile, benzene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.7 at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the excited states and radical intermediates by oxygen.
-
Instrumentation Setup:
-
Pump Laser: A pulsed laser, typically an Nd:YAG laser providing the fourth harmonic at 266 nm or a tunable laser system, is used as the excitation source.[9] The laser pulse width should be in the nanosecond or picosecond range.
-
Probe Light Source: A high-intensity lamp (e.g., Xenon arc lamp) is used to generate a continuous probe beam that passes through the sample.
-
Monochromator and Detector: After passing through the sample, the probe beam is directed into a monochromator to select a specific wavelength, and the light intensity is measured by a fast photodetector (e.g., a photomultiplier tube or a CCD camera).[9]
-
Data Acquisition: A digital oscilloscope is used to record the change in the probe light intensity as a function of time after the laser flash.
-
-
Data Acquisition and Analysis:
-
Record the transient absorption spectra at various time delays after the laser pulse. This allows for the identification of the absorption bands of the transient species (benzoyl and α,α-dimethoxybenzyl radicals).[10]
-
Monitor the decay of the transient absorption at a specific wavelength to determine the lifetime of the radical species and their reaction rate constants in the presence of monomers or other reactants. The decay kinetics can be fitted to appropriate kinetic models to extract the rate constants.
-
dot
Caption: Experimental workflow for Transient Absorption Spectroscopy.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the photopolymerization reaction initiated by BDK, allowing for the determination of kinetic parameters such as the rate of polymerization and the degree of conversion.
Methodology:
-
Sample Preparation: Prepare a formulation containing the monomer, BDK as the photoinitiator, and any other additives. Accurately weigh a small amount of the liquid sample (typically 1-5 mg) into an open aluminum DSC pan.[11]
-
Instrumentation Setup:
-
Use a differential scanning calorimeter equipped with a UV light source that can irradiate the sample and reference pans.
-
The light source should have a controlled intensity and spectral output that overlaps with the absorption spectrum of BDK.
-
-
Experimental Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at the desired isothermal temperature.
-
Irradiate the sample with UV light of a specific intensity for a set period. The DSC will record the heat flow as a function of time.[12]
-
After the initial irradiation, a second, high-intensity UV exposure can be used to ensure complete conversion and establish a baseline.[12]
-
-
Data Analysis:
-
The heat flow curve is integrated to determine the total heat of polymerization (ΔH_total).
-
The rate of polymerization (R_p) is proportional to the heat flow (dH/dt).
-
The degree of conversion at any given time (α(t)) can be calculated by dividing the cumulative heat evolved up to that time by the total heat of polymerization (α(t) = ΔH(t) / ΔH_total).
-
dot
Caption: Workflow for Photo-DSC analysis of BDK-initiated polymerization.
Chemically Induced Dynamic Nuclear Polarization (CIDNP) Spectroscopy
Objective: To obtain mechanistic information about the radical pair intermediates formed during the photolysis of BDK. CIDNP provides insights into the spin state of the radical pair and the nature of the subsequent reactions.
Methodology:
-
Sample Preparation: Prepare a solution of BDK in a deuterated solvent suitable for NMR spectroscopy. The solution should be placed in an NMR tube and deoxygenated.
-
Instrumentation Setup:
-
A standard high-resolution NMR spectrometer is used.
-
The sample is irradiated in situ within the NMR probe using a light source (e.g., a laser or a lamp) coupled to the probe via a fiber optic cable.
-
-
Experimental Procedure:
-
Acquire a standard ¹H or ¹³C NMR spectrum of the sample in the dark.
-
Irradiate the sample with UV light for a specific duration while acquiring the NMR spectrum.
-
Compare the spectra obtained with and without irradiation.
-
-
Data Analysis:
-
The appearance of enhanced absorption or emission signals in the NMR spectrum of the reaction products is indicative of a radical mechanism.[13]
-
The phase of the CIDNP signals (emissive or absorptive) can be analyzed using Kaptein's rules to deduce information about the magnetic parameters (g-factor, hyperfine coupling constants) of the radical intermediates and the spin multiplicity of the precursor radical pair.
-
Conclusion
This compound is an efficient Type I photoinitiator that functions through a well-defined mechanism involving photoexcitation, intersystem crossing, and α-cleavage to produce initiating benzoyl radicals. The subsequent chemistry of the generated radicals is complex, with competing pathways of polymerization initiation, fragmentation, and termination. A thorough understanding of these processes, facilitated by advanced experimental techniques such as transient absorption spectroscopy, photo-DSC, and CIDNP, is crucial for optimizing the performance of photopolymerizable formulations in various scientific and industrial applications. This guide provides the foundational knowledge and experimental framework for researchers and professionals to effectively utilize and study the photoinitiation mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzophenone [webbook.nist.gov]
- 7. The reactivities of monomers towards the benzoyloxy radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CIDNP - Wikipedia [en.wikipedia.org]
Benzophenone Dimethyl Ketal: A Comprehensive Technical Guide to its Application as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and complex molecule construction, the judicious selection and application of protecting groups are paramount. The ability to mask a reactive functional group, perform chemical transformations on other parts of the molecule, and then selectively remove the mask is a cornerstone of modern synthetic strategy. Among the arsenal of protecting groups for 1,2- and 1,3-diols, the diphenylmethylene acetal, often introduced using benzophenone dimethyl ketal, offers a unique combination of stability and reactivity, making it a valuable tool for the synthetic chemist.
This in-depth technical guide provides a comprehensive overview of this compound as a protecting group, detailing its introduction, stability, and cleavage. It includes experimental protocols, quantitative data, and a comparative analysis to aid researchers in its effective implementation.
Introduction to this compound as a Protecting Group
This compound, also known as dimethoxydiphenylmethane, serves as a precursor to the diphenylmethylene acetal protecting group for diols. This protection strategy is particularly prevalent in carbohydrate and nucleoside chemistry, where the selective protection of vicinal diols is often a critical challenge.[1][2] The resulting cyclic ketal, a diphenylmethylene acetal, is analogous to the more common isopropylidene (from acetone) and benzylidene (from benzaldehyde) acetals.[1][3]
The primary function of this protecting group is to shield the hydroxyl groups of a diol from a wide range of reaction conditions, especially those involving basic and nucleophilic reagents.[4][5] The formation of the cyclic ketal is a reversible, acid-catalyzed process.[6][7]
Mechanism of Protection: Transketalization
The protection of a diol using this compound proceeds via an acid-catalyzed transketalization reaction. The mechanism, illustrated below, involves the protonation of one of the methoxy groups of the this compound, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by one of the hydroxyl groups of the diol. A subsequent intramolecular attack by the second hydroxyl group, followed by the elimination of a second molecule of methanol, leads to the formation of the stable cyclic diphenylmethylene acetal.
References
An In-depth Technical Guide to the Hydrolysis of Benzophenone Dimethyl Ketal to Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of benzophenone dimethyl ketal to benzophenone. This reaction is a fundamental transformation in organic synthesis, often employed as a deprotection step for the carbonyl group of benzophenone. This document details the underlying reaction mechanism, provides established experimental protocols, and presents quantitative data for this chemical conversion.
Core Concepts: The Chemistry of Ketal Hydrolysis
The hydrolysis of this compound is a classic example of an acid-catalyzed cleavage of a ketal to its corresponding ketone and alcohol.[1][2] Kals are generally stable in neutral or basic conditions, making them excellent protecting groups for aldehydes and ketones.[3] However, in the presence of an acid, they readily undergo hydrolysis.[3]
The reaction proceeds through a stepwise mechanism initiated by the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This intermediate is then attacked by water to form a hemiketal. Subsequent protonation of the second methoxy group and its elimination as another molecule of methanol, followed by deprotonation of the hydroxyl group, yields the final product, benzophenone.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of the acid-catalyzed hydrolysis and a typical experimental workflow for the synthesis of benzophenone from this compound.
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: General experimental workflow for benzophenone synthesis.
Experimental Protocols
Several methods can be employed for the hydrolysis of this compound. The choice of acid catalyst and solvent can influence reaction times and yields. Below are detailed protocols for common laboratory-scale procedures.
Protocol 1: Hydrolysis using Aqueous Hydrochloric Acid in Acetone
This is a widely used and effective method for ketal deprotection.
Materials:
-
This compound
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (10-20 volumes).
-
To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.5 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude benzophenone.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane.[4]
Protocol 2: Hydrolysis using Sulfuric Acid on Silica Gel
This heterogeneous catalysis method offers the advantage of a simple workup.[5]
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Silica gel (100-200 mesh)
-
15% aqueous Sulfuric Acid (H₂SO₄)
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (10 volumes) at 20°C, add freshly activated silica gel (e.g., 60 mg per 0.1 mmol of substrate).
-
Add a small volume of 15% aqueous H₂SO₄ (e.g., 6 µL per 0.1 mmol of substrate).[5]
-
Stir the mixture vigorously at 20°C and monitor the reaction by TLC.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silica gel.
-
Wash the Celite pad with additional dichloromethane.
-
Evaporate the solvent from the filtrate to obtain the crude benzophenone.
-
Purify the product by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the hydrolysis of this compound.
| Parameter | Protocol 1: Aqueous HCl in Acetone | Protocol 2: H₂SO₄ on Silica Gel |
| Catalyst | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) on Silica Gel |
| Solvent | Acetone | Dichloromethane |
| Temperature | Room Temperature | 20°C |
| Reaction Time | Typically 1-4 hours (monitor by TLC) | Varies (monitor by TLC) |
| Workup | Neutralization, Extraction | Filtration |
Table 1: Comparison of Experimental Conditions.
| Product | Molecular Formula | Molecular Weight | Melting Point | Expected Yield |
| Benzophenone | C₁₃H₁₀O | 182.22 g/mol | 47-49 °C | >90% (typically) |
Table 2: Physicochemical Properties and Expected Yield of Benzophenone.[6]
Concluding Remarks
The acid-catalyzed hydrolysis of this compound is a robust and high-yielding reaction critical for the deprotection of the benzophenone carbonyl group. The choice of methodology can be adapted based on the specific requirements of a synthetic route, with both homogeneous and heterogeneous acid catalysis providing efficient pathways to the desired product. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain high-purity benzophenone suitable for further applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
The Genesis of Light-Induced Polymerization: Early Studies on Benzophenone Derivatives as Photoinitiators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone, first synthesized in 1834, has become a cornerstone in the field of photochemistry and polymer science.[1] Its journey from a chemical curiosity to a widely used photoinitiator for UV curing applications is a testament to over a century of research.[1][2] Benzophenone and its derivatives are quintessential examples of Type II photoinitiators, which operate via a hydrogen abstraction mechanism upon UV irradiation, requiring a co-initiator to generate the initiating free radicals.[3][4] This technical guide delves into the foundational studies of benzophenone derivatives, outlining their reaction mechanisms, experimental protocols from early research, and the quantitative data that established their efficacy.
Core Mechanism of Photoinitiation
The photoinitiating action of benzophenone is a two-step process involving photo-excitation and hydrogen abstraction. Upon absorption of UV light, the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[1][5] This excited triplet state is responsible for the chemical reaction.[1]
In the presence of a hydrogen donor (co-initiator), such as an amine, thiol, or alcohol, the triplet-state benzophenone abstracts a hydrogen atom, generating a benzophenone-derived ketyl radical and a radical from the co-initiator.[3][6] Both of these radicals can then initiate the polymerization of monomers, such as acrylates.[2][7]
Signaling Pathway: Benzophenone Photoinitiation
Caption: Mechanism of Type II photoinitiation by benzophenone.
Early Derivatives and Their Synthesis
Early research focused on modifying the basic benzophenone structure to enhance its photoinitiating efficiency, solubility, and compatibility with different polymer systems.[8][9] Derivatives were often synthesized through classic organic reactions like Friedel-Crafts acylations or esterifications of hydroxy-benzophenones.[8][10][11] The goal was often to increase the molar extinction coefficient or to red-shift the absorption spectrum to better match the emission of UV lamps.[2]
Experimental Protocols
Synthesis of Dodecyl-benzophenone (BP-D) via Friedel-Crafts Acylation
This protocol is based on the methods described for creating long-chain alkylated benzophenone derivatives to improve compatibility with non-polar polymers like polyethylene.[8]
-
Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a non-polar solvent like dichloromethane.
-
Acyl Chloride Formation: In a separate flask, dodecanoyl chloride is prepared by reacting dodecanoic acid with thionyl chloride.
-
Acylation: The dodecanoyl chloride is dissolved in the solvent and added dropwise to the stirred suspension of AlCl₃ and benzene at 0-5°C.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure dodecyl-benzophenone.
-
Characterization: The final product is characterized by UV spectroscopy to determine its absorption maxima, Fourier-transform infrared (FTIR) spectroscopy to identify the carbonyl group, and elemental analysis or NMR for structural confirmation.[8]
Synthesis of Benzophenone Esters
This protocol is a generalized method based on the esterification of hydroxy-benzophenones to create novel derivatives.[9][10][11]
-
Reaction Setup: A flask containing 4-hydroxybenzophenone, a suitable acyl chloride (e.g., benzoyl chloride), and a solvent like pyridine or dichloromethane is prepared.
-
Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is washed with dilute acid, water, and brine to remove pyridine and other water-soluble impurities.
-
Purification: The organic layer is dried, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The purified ester is characterized by NMR and mass spectrometry to confirm its structure and purity.[9][10]
Experimental Workflow: Synthesis and Evaluation
Caption: General workflow for synthesizing and testing benzophenone derivatives.
Quantitative Data from Early Studies
Early investigations into the efficacy of benzophenone derivatives focused on quantifying their ability to initiate polymerization. Key metrics included the rate of polymerization, the final monomer conversion, and, in the case of crosslinking, the gel content of the resulting polymer.[7][8]
Table 1: Photoinitiating Efficiency of Benzophenone Derivatives in Polyethylene (PE) Crosslinking
| Photoinitiator | Concentration (wt%) | Gel Content (%) | Compatibility with PE | Reference |
| Benzophenone (BP) | 1.0 | ~20 | Moderate | [8] |
| Dodecyl-benzophenone (BP-D) | 1.0 | Higher than BP | Excellent | [8] |
| Hexadecoxyl-benzophenone (BP-H) | 1.0 | Higher than BP | Excellent | [8] |
Note: The original studies often presented qualitative comparisons like "higher efficiency" or "better compatibility." The table reflects this comparative nature.
Table 2: UV Absorption Properties of Synthesized Benzophenone Derivatives
| Compound | Maximum Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient (ε) | Key Structural Feature | Reference |
| Benzophenone (BP) | ~345 | ~200 | Unsubstituted | [12] |
| Polymeric PIs (PBM, PBS) | 300-400 | Higher than BP | Polymeric backbone | [2] |
| Ester Derivatives (3h, 5c, 5g) | ~313 | Not specified | Ester/sulfonyl ester groups | [9] |
Conclusion
The foundational research on benzophenone and its derivatives paved the way for the development of modern UV curing technologies. Early studies successfully established the core mechanism of hydrogen abstraction from a triplet excited state and demonstrated that chemical modification of the benzophenone scaffold could significantly enhance photoinitiation efficiency, spectral properties, and physical characteristics like solubility and migration resistance.[8][9][13] The experimental protocols developed, though rudimentary by today's standards, laid the groundwork for the systematic design and evaluation of new and more efficient photoinitiators that are indispensable in materials science, manufacturing, and advanced therapeutics.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. preprints.org [preprints.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Anticipated Photochemical Landscape of 4-Methoxy-N-methyl-2-nitroaniline (CAS 2235-01-0): A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the predicted photochemical behavior of 4-Methoxy-N-methyl-2-nitroaniline (CAS number 2235-01-0). It is important to note that, to date, no specific experimental studies on the photochemical properties of this particular compound have been published in the scientific literature. Consequently, this document provides a comprehensive overview based on the known photochemistry of structurally analogous compounds, including nitroanilines, nitroaromatics, and methoxy-substituted aromatic systems. The information presented herein is intended to serve as a foundational resource for researchers designing and conducting photochemical investigations of 4-Methoxy-N-methyl-2-nitroaniline.
Predicted Photochemical Properties
The photochemical behavior of 4-Methoxy-N-methyl-2-nitroaniline is expected to be governed by the interplay of its three key functional groups: the nitro group (-NO₂), the N-methylamino group (-NHCH₃), and the methoxy group (-OCH₃) attached to the aromatic ring. Upon absorption of ultraviolet (UV) or visible light, the molecule will be promoted to an electronically excited state, from which a variety of photochemical and photophysical processes can occur.
Table 1: Predicted Photophysical and Photochemical Parameters for 4-Methoxy-N-methyl-2-nitroaniline
| Parameter | Predicted Value/Behavior | Rationale based on Analogous Compounds |
| UV-Vis Absorption | Expected λmax in the range of 350-450 nm. | Nitroanilines typically exhibit strong absorption bands in the near-UV and visible regions due to intramolecular charge transfer (ICT) from the amino to the nitro group. The methoxy group may cause a slight red-shift. |
| Excited State(s) | Likely to involve singlet (S₁) and triplet (T₁) excited states with significant n,π* and π,π* character. | Nitroaromatic compounds are known to have low-lying n,π* and π,π* triplet states. The presence of the amino group can lead to charge-transfer excited states. |
| Quantum Yield (Φ) | Photoreaction quantum yield is expected to be solvent and wavelength-dependent. | The efficiency of photochemical reactions of nitroaromatics can vary significantly based on the surrounding environment and the energy of the absorbed photons. |
| Photostability | Expected to be photoreactive, particularly under UV irradiation. | The nitro group in aromatic compounds is a well-known photosensitive functional group, often leading to photoreduction or photosubstitution reactions. |
Anticipated Photochemical Reaction Pathways
Based on the photochemistry of related nitroaromatic and aniline compounds, several photochemical reaction pathways can be postulated for 4-Methoxy-N-methyl-2-nitroaniline.
Photoreduction of the Nitro Group
The most anticipated photochemical reaction is the reduction of the nitro group. This can proceed through a series of intermediates to yield nitroso, hydroxylamino, and ultimately amino derivatives. This process is often facilitated by the presence of a hydrogen-donating solvent or other reductants in the reaction medium.
Photosubstitution Reactions
Photosubstitution reactions on the aromatic ring are also plausible. Depending on the reaction conditions and the nature of the excited state, nucleophilic or electrophilic photosubstitution could occur, potentially leading to the displacement of the methoxy group or other substituents. The position of substitution will be dictated by the electron distribution in the excited state.[1]
Intramolecular Rearrangement and Cyclization
Intramolecular hydrogen abstraction by the excited nitro group from the N-methyl or methoxy group could lead to the formation of transient biradical species. These intermediates could then undergo rearrangement or cyclization to form novel photoproducts.
A diagram illustrating these potential photochemical pathways is provided below.
Caption: Predicted photochemical pathways of 4-Methoxy-N-methyl-2-nitroaniline.
Proposed Experimental Protocols
To elucidate the actual photochemical behavior of 4-Methoxy-N-methyl-2-nitroaniline, a series of well-defined experiments are required. The following protocols provide a starting point for such investigations.
Steady-State Photolysis
Objective: To determine the photoproducts and quantum yield of disappearance under continuous irradiation.
Methodology:
-
Prepare a solution of 4-Methoxy-N-methyl-2-nitroaniline in a solvent of interest (e.g., methanol, acetonitrile, water). The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the irradiation wavelength.
-
Transfer the solution to a quartz cuvette and purge with an inert gas (e.g., argon or nitrogen) to remove oxygen, or saturate with oxygen to study its effect.
-
Irradiate the solution using a light source with a specific wavelength (e.g., a high-pressure mercury lamp with appropriate filters or a laser).
-
Monitor the reaction progress by taking UV-Vis absorption spectra at regular time intervals.
-
Analyze the reaction mixture at different irradiation times using techniques such as HPLC, LC-MS, and GC-MS to identify and quantify the photoproducts.
-
Determine the quantum yield of disappearance using a chemical actinometer (e.g., potassium ferrioxalate).
Transient Absorption Spectroscopy
Objective: To detect and characterize the transient intermediates (e.g., excited states, radicals) formed upon photoexcitation.
Methodology:
-
Prepare a solution of the compound as described for steady-state photolysis.
-
Use a pump-probe transient absorption spectrometer. The 'pump' pulse (e.g., from a femtosecond or nanosecond laser) excites the sample.
-
A 'probe' pulse, which is a broadband white light continuum, is passed through the sample at various delay times after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and delay time.
-
The resulting transient absorption spectra provide information on the lifetimes and spectral characteristics of the transient species.
A proposed experimental workflow for investigating the photochemical behavior is depicted below.
Caption: Proposed experimental workflow for photochemical investigation.
Conclusion
While the specific photochemical behavior of 4-Methoxy-N-methyl-2-nitroaniline remains to be experimentally determined, this technical guide provides a robust framework for initiating such investigations. Based on the well-established photochemistry of related aromatic nitro and aniline compounds, it is predicted that this molecule will be photoreactive, with potential reaction pathways including photoreduction of the nitro group, photosubstitution, and intramolecular rearrangements. The proposed experimental protocols offer a clear path forward for researchers to uncover the unique photochemical properties of this compound, which may hold potential for applications in areas such as photopharmacology, materials science, and synthetic organic chemistry.
References
An In-depth Technical Guide to the Physical Properties of Benzophenone Dimethyl Ketal
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the key physical properties of Benzophenone Dimethyl Ketal (CAS No. 2235-01-0), with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.
Core Physical Properties
This compound, also known as Dimethoxydiphenylmethane, is a white to light yellow crystalline solid.[1][2] Its physical state as a solid at room temperature is a critical consideration for its handling, storage, and application in various chemical processes. The compound is noted to be moisture-sensitive.[2]
The melting point of a compound is a fundamental physical property that provides an indication of its purity. For this compound, the reported melting point falls within a narrow range, suggesting a well-defined crystalline structure.
Table 1: Melting Point of this compound
| Property | Reported Value (°C) | Source(s) |
| Melting Point | 105-107 | ChemicalBook[2] |
| Melting Point | 104.0-108.0 | TCI Chemicals[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Insoluble | The molecule is largely nonpolar due to the two phenyl rings, making it immiscible with water, a highly polar solvent. |
| Methanol | Soluble | Expected to be soluble, similar to its parent compound, Benzophenone.[5][6] |
| Ethanol | Soluble | Expected to be soluble, as Benzophenone is soluble in ethanol.[3] |
| Diethyl Ether | Soluble | Expected to be soluble, as Benzophenone is soluble in diethyl ether.[3] |
| Acetone | Soluble | Expected to be soluble, as Benzophenone is very soluble in acetone.[5] |
| Benzene | Soluble | Expected to be soluble, as Benzophenone is soluble in benzene.[5] |
| Acetic Acid | Soluble | Expected to be soluble, as Benzophenone is very soluble in acetic acid.[5] |
| Carbon Disulfide | Soluble | Expected to be soluble, as Benzophenone is very soluble in carbon disulfide.[5] |
Experimental Protocols for Physical Property Determination
While the search results did not yield specific experimental protocols used to determine the physical properties of this compound, standard laboratory methodologies for determining the melting point and solubility of solid organic compounds are well-established.
The melting point of a solid is typically determined using a melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 15-20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (typically less than 2°C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
A qualitative assessment of solubility can be performed through simple dissolution tests.
Methodology:
-
Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated (e.g., by vortexing) for a set period to facilitate dissolution. Gentle heating can be applied if necessary, but this should be noted as it affects solubility.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves completely, it is considered soluble. If some solid remains, it is considered partially soluble or insoluble.
-
Classification: The results are recorded as "soluble," "partially soluble," or "insoluble" for each solvent tested.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound like this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. ベンゾフェノンジメチルケタール | Benzophenone Dimethylketal | 2235-01-0 | 東京化成工業株式会社 [tcichemicals.com]
- 2. BENZOPHENONE DIMETHYLKETAL | 2235-01-0 [chemicalbook.com]
- 3. Benzophenone - Wikipedia [en.wikipedia.org]
- 4. Benzophenone - Sciencemadness Wiki [sciencemadness.org]
- 5. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
Methodological & Application
Application Notes: Benzophenone Dimethyl Ketal in Free-Radical Polymerization
Introduction
Benzophenone Dimethyl Ketal (BDK), also known as 2,2-dimethoxy-2-phenylacetophenone (DMPA), is a highly efficient photoinitiator widely used to initiate free-radical polymerization reactions upon exposure to ultraviolet (UV) light. As a Norrish Type I initiator, BDK undergoes a-cleavage to generate two distinct free radicals, which then initiate the polymerization of various vinyl monomers. Its high reactivity and efficiency make it suitable for a broad range of applications, including UV-curable coatings, inks, adhesives, and the fabrication of 3D structures and hydrogels.[1][2][3][4] This document provides a detailed overview of its mechanism, applications, and protocols for its use in a research and development setting.
Mechanism of Action: Photoinitiation
Free-radical polymerization is a chain reaction process consisting of initiation, propagation, and termination steps.[5][6] BDK functions in the critical initiation phase. Upon absorption of UV radiation (typically in the 250-380 nm range), the BDK molecule is promoted to an excited singlet state, which may then transition to a more stable triplet state through intersystem crossing.[1] From this excited state, it undergoes a Norrish Type I cleavage, a homolytic bond scission of the carbon-carbon bond adjacent to the carbonyl group.[1][7][8]
This cleavage event produces two primary radical species: a benzoyl radical and a dimethoxybenzyl (ketal) radical. Both of these radicals are capable of initiating polymerization by adding to a monomer molecule, thus creating a new, monomer-centered radical that propagates the polymer chain.[1][5]
Caption: Figure 1: Photoinitiation via Norrish Type I Cleavage of BDK.
Key Applications
The efficiency of BDK has led to its adoption in numerous industrial and research applications that require rapid, controlled polymerization.
-
Coatings and Varnishes: Used in UV-curable coatings for wood, metal, and plastics to provide hard, scratch-resistant finishes.[2]
-
Printing Inks and Adhesives: Enables the rapid drying of inks and the fast curing of adhesives, which is critical for high-speed automated manufacturing processes.[2][3]
-
Microelectronics: Employed in the formulation of photoresists for photolithography.
-
3D Printing and Additive Manufacturing: A key component in photopolymer resins used for stereolithography (SLA) and other two-photon polymerization (2PP) techniques.[9][10]
-
Biomaterials and Hydrogels: Used to fabricate hydrogel coatings and structures for biomedical applications, such as modifying the surface properties of materials like PDMS.[4]
Data Presentation: Factors Influencing Polymerization
The performance of BDK-initiated polymerization is dependent on several experimental parameters. The following tables summarize these relationships.
Table 1: Effect of BDK Concentration on Polymerization of Acrylates
| BDK Concentration (% w/w) | Polymerization Rate | Final Monomer Conversion | Resulting Polymer Properties |
| Low (~0.1%) | Moderate | High | Higher molecular weight, less cross-linking |
| Optimal (0.5% - 2.0%) | Maximum | High | Optimal balance of cure speed and properties |
| High (>3.0%) | May Decrease | May Decrease | Lower molecular weight, potential for yellowing, surface inhibition |
Note: An optimum concentration exists where the rate of polymerization is maximized. Very high concentrations can lead to reduced light penetration and an increase in primary radical termination, which can slow the overall rate.[11]
Table 2: Influence of Light Intensity on Polymerization
| Light Intensity (mW/cm²) | Rate of Initiation | Polymerization Rate | Depth of Cure |
| Low | Low | Slow | Potentially Deeper |
| Medium | Moderate | Moderate | Good |
| High | High | Fast | May be limited at the surface |
Note: Both the polymerization rate and final conversion generally increase with light intensity.[11]
Table 3: Comparative Initiation Efficiency
| Photoinitiator | Relative Initiation Efficiency | Cleavage Type | Key Features |
| This compound (BDK) | High | Norrish Type I | Fast cleavage, efficient radical generation. |
| Benzophenone (BP) | Moderate (requires co-initiator) | Norrish Type II | Hydrogen abstraction mechanism, requires a synergist (e.g., amine).[4][12] |
| Benzoin | High | Norrish Type I | High initiation efficiency.[13] |
Note: The efficiency of initiation depends on the specific monomer system and reaction conditions. For the polymerization of MMA at 351 nm, benzoin (Bz) has been shown to have a higher initiation efficiency than other initiators like MMMP and 4MB.[13]
Experimental Protocols
This section provides a general protocol for the free-radical photopolymerization of an acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA) using BDK.
5.1. Materials and Equipment
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: this compound (BDK/DMPA)
-
Solvent (optional): Acetone or other suitable solvent
-
UV Light Source: UV lamp or LED with emission in the 300-400 nm range (e.g., 365 nm)
-
Reaction Vessel: Glass vial or petri dish
-
Magnetic Stirrer and Stir Bar
-
Nitrogen or Argon Source: For creating an inert atmosphere
-
Analytical Equipment: Real-time FT-IR spectrometer, Differential Scanning Calorimeter (DSC), or Gas Chromatography (GC) for monitoring conversion.
5.2. Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Photopolymerization.
5.3. Step-by-Step Procedure
-
Preparation of Formulation:
-
In a clean, dry glass vial, weigh the desired amount of BDK photoinitiator. A typical concentration is between 0.5% and 2.0% by weight of the monomer.
-
Add the acrylate monomer (e.g., TMPTA) to the vial.
-
If the initiator does not dissolve readily, gentle warming or the addition of a minimal amount of a suitable solvent can be used. Mix thoroughly with a magnetic stirrer until a homogenous, clear solution is obtained.
-
-
Setting up the Reaction:
-
Place the vial containing the formulation under the UV light source at a fixed distance.
-
To minimize oxygen inhibition, which can quench free radicals, purge the system with an inert gas like nitrogen or argon for 5-10 minutes before and during the irradiation.
-
-
Initiation and Polymerization:
-
Turn on the UV light source to begin the polymerization. Start a timer to monitor the reaction time.
-
The liquid monomer mixture will begin to increase in viscosity and eventually solidify into a polymer. The time required for curing can range from seconds to several minutes, depending on the initiator concentration, light intensity, and monomer reactivity.
-
-
Monitoring and Characterization:
-
The progress of the polymerization can be monitored in real-time by observing the disappearance of the monomer's characteristic C=C bond absorption peak (e.g., around 1635 cm⁻¹) using FT-IR spectroscopy.[11]
-
After the reaction is complete (i.e., the monomer conversion plateaus), the resulting polymer can be characterized for its physical and mechanical properties.
-
5.4. Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure the UV source is properly shielded during operation.
-
Acrylate monomers can be skin and respiratory irritants. Avoid direct contact and inhalation.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polymerization Reactions [chemed.chem.purdue.edu]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 7. youtube.com [youtube.com]
- 8. kvmwai.edu.in [kvmwai.edu.in]
- 9. mdpi.com [mdpi.com]
- 10. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Application Notes and Protocols: UV Curing of Acrylate Resins with Benzophenone Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, or adhesives. This method offers numerous advantages over traditional thermal curing, including faster curing speeds, lower energy consumption, and reduced volatile organic compound (VOC) emissions. Acrylate resins are widely used in UV-curable formulations due to their high reactivity and versatility, resulting in cross-linked polymers with excellent performance characteristics.
The key to initiating this rapid polymerization is the photoinitiator. Benzophenone dimethyl ketal (BDK), also known as 2,2-dimethoxy-2-phenylacetophenone, is a highly efficient Type I photoinitiator. Upon exposure to UV radiation, BDK undergoes a homolytic cleavage to generate free radicals, which in turn initiate the polymerization of the acrylate monomers and oligomers. This document provides a detailed protocol for the UV curing of acrylate resins using this compound as the photoinitiator.
Chemical Mechanism of UV Curing with this compound
This compound is a Norrish Type I photoinitiator. This means that upon absorption of UV light, the molecule undergoes cleavage at the C-C bond between the carbonyl group and the adjacent carbon atom, a process known as α-cleavage.[1] This cleavage event generates two distinct free radicals: a benzoyl radical and a dimethoxybenzyl radical. Both of these radical species are capable of initiating the polymerization of acrylate double bonds, leading to the rapid formation of a cross-linked polymer network.
Caption: UV curing initiation via this compound.
Materials and Equipment
-
Acrylate Resin: A suitable acrylate oligomer/monomer blend.
-
Photoinitiator: this compound (BDK), CAS 24650-42-8.[2]
-
Solvent (optional, for viscosity adjustment): Acetone, ethyl acetate, or other suitable solvent. BDK is soluble in acetone, ethyl acetate, hot methanol, and isopropyl alcohol, but insoluble in water.[3]
-
Substrate: Glass slides, metal panels, or other appropriate material.
-
UV Curing System: A high-pressure mercury lamp or a UV-LED lamp with appropriate wavelength and intensity output.
-
Personal Protective Equipment (PPE): UV-blocking safety glasses, nitrile gloves, and a lab coat.
Experimental Protocols
Protocol 1: Preparation of the UV-Curable Acrylate Resin Formulation
-
Weighing: In a light-blocking container (e.g., an amber vial), accurately weigh the desired amount of acrylate resin.
-
Photoinitiator Addition: Add this compound to the resin. The typical concentration of BDK ranges from 0.5% to 5% by weight of the resin.[3]
-
Mixing: Thoroughly mix the components using a magnetic stirrer or a vortex mixer until the photoinitiator is completely dissolved. Gentle heating may be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Degassing (Optional): To remove any entrapped air bubbles, the mixture can be degassed in a vacuum chamber or by gentle centrifugation.
Protocol 2: UV Curing Procedure
-
Substrate Preparation: Ensure the substrate is clean and free of any contaminants.
-
Application: Apply a uniform thin film of the prepared resin formulation onto the substrate using a film applicator, spin coater, or a pipette.
-
UV Exposure: Place the coated substrate in the UV curing chamber. Expose the sample to UV radiation. The optimal UV wavelength for BDK absorption is around 250 nm, however, it is effectively used with standard mercury lamps that have a broader emission spectrum.[3][4] The required UV dose will depend on the resin formulation, film thickness, and the intensity of the UV source.
-
Curing Assessment: After UV exposure, the cured film should be tack-free. The degree of cure can be assessed by methods such as FT-IR spectroscopy (monitoring the disappearance of the acrylate C=C peak at approximately 810 cm⁻¹ or 1635 cm⁻¹) or by physical tests like the thumb twist or cotton ball test.[5]
Experimental Workflow
Caption: Step-by-step UV curing experimental workflow.
Data Presentation
The following tables summarize typical starting parameters for the UV curing of acrylate resins with this compound. These values may require optimization depending on the specific resin system and desired properties.
Table 1: Formulation Parameters
| Component | Concentration (% by weight) | Purpose |
| Acrylate Oligomer/Monomer | 95 - 99.5% | Base resin |
| This compound | 0.5 - 5% | Photoinitiator[3] |
Table 2: UV Curing Parameters
| Parameter | Typical Range | Notes |
| UV Wavelength | 250 - 400 nm | BDK has a primary absorption peak around 250 nm.[3] Broader spectrum lamps are commonly used. |
| UV Intensity | 50 - 2000 mW/cm² | Higher intensity generally leads to faster curing. |
| UV Dose | 200 - 2000 mJ/cm² | The total energy required for complete curing. |
| Curing Time | A few seconds to minutes | Highly dependent on UV intensity, film thickness, and photoinitiator concentration. |
Safety Precautions
-
UV Radiation: Never look directly at an operating UV lamp. Use UV-blocking face shields and ensure the curing chamber is properly shielded.
-
Chemical Handling: Handle uncured resins and photoinitiators in a well-ventilated area or a fume hood. Wear appropriate PPE, including nitrile gloves and safety glasses, as acrylates can be skin and eye irritants.
-
Storage: Store this compound and acrylate resins in a cool, dark place away from heat and direct sunlight to prevent premature polymerization.
-
Waste Disposal: Dispose of all uncured and cured materials in accordance with local, state, and federal regulations.
References
Application Notes and Protocols: Benzil Dimethyl Ketal in the Formulation of Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the formulation of light-cured dental composites, the photoinitiator system is a critical component that dictates the efficiency and final properties of the restoration. While Camphorquinone (CQ), in combination with an amine co-initiator, has been the industry standard, research into alternative photoinitiators continues in pursuit of improved esthetics and performance. This document provides detailed application notes and protocols for the potential use of Benzil Dimethyl Ketal (BDK), a Type I photoinitiator, in dental composite formulations.
It is important to note that the user's original query mentioned "Benzophenone Dimethyl Ketal". This is likely a misnomer for Benzil Dimethyl Ketal (BDK) , also known as 2,2-dimethoxy-2-phenylacetophenone, which is a recognized Type I photoinitiator. Benzophenone itself is a Type II photoinitiator, but it is the ketal of benzil that is commonly used for radical polymerization.
While BDK is a well-established photoinitiator in other fields, its application in dental composites is less documented in publicly available literature compared to CQ. Therefore, direct, quantitative comparisons of its performance in dental resins are limited. The following sections provide a framework for evaluating BDK in a dental composite formulation, including detailed experimental protocols and representative data for a standard CQ-based composite for baseline comparison.
Data Presentation
Table 1: Representative Mechanical Properties of a Standard CQ-Based Dental Composite
| Property | Test Method | Typical Value Range |
| Flexural Strength | ISO 4049 Three-Point Bending | 80 - 160 MPa |
| Vickers Hardness | ISO 4049 | 40 - 90 VHN |
| Degree of Conversion | FTIR Spectroscopy | 55 - 75% |
Table 2: Representative Biocompatibility Data for a Standard CQ-Based Dental Composite
| Assay | Cell Line | Results |
| MTT Assay | Human Gingival Fibroblasts | >70% cell viability after 24h |
| Elutable Monomers | HPLC | Low levels of BisGMA, TEGDMA |
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate the performance of a dental composite formulated with Benzil Dimethyl Ketal.
Formulation of an Experimental Dental Composite
Objective: To prepare a dental composite paste with a defined composition for subsequent testing.
Materials:
-
Resin Matrix Monomers (e.g., BisGMA, UDMA, TEGDMA)
-
Silanized Filler Particles (e.g., silica, glass)
-
Photoinitiator: Benzil Dimethyl Ketal (BDK)
-
Inhibitor (e.g., BHT)
-
Mixing Spatulas and Pads
-
Light-Proof Syringes for storage
Protocol:
-
In a light-protected environment, accurately weigh the resin monomers in the desired ratio (e.g., 60 wt% BisGMA, 40 wt% TEGDMA).
-
Add the inhibitor (e.g., 0.1 wt% BHT) and the photoinitiator (e.g., 0.5 wt% BDK) to the resin mixture.
-
Gently heat the resin mixture to approximately 50°C while stirring to ensure complete dissolution of the photoinitiator and inhibitor.
-
Gradually incorporate the silanized filler particles into the resin matrix in small increments, mixing thoroughly after each addition until a homogeneous paste is formed.
-
Transfer the composite paste into light-proof syringes for storage and dispensing.
Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
Objective: To quantify the percentage of monomer conversion to polymer after light curing.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory
-
Dental Curing Light
-
Prepared dental composite paste
-
Mylar strips
-
Glass slides
Protocol:
-
Place a small amount of the uncured composite paste between two Mylar strips on a glass slide.
-
Gently press to create a thin film of approximately 0.1 mm thickness.
-
Record the FTIR spectrum of the uncured paste. The characteristic peaks for the methacrylate C=C double bond (aliphatic) at ~1638 cm⁻¹ and an internal standard peak (aromatic C=C) at ~1608 cm⁻¹ should be identified.
-
Light-cure the composite specimen through the Mylar strip for the recommended time (e.g., 40 seconds) using a dental curing light with an appropriate wavelength for BDK (typically in the UV-A range, ~365 nm).
-
Record the FTIR spectrum of the cured specimen.
-
Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Absorbance ratio of cured sample / Absorbance ratio of uncured sample)] x 100 where the absorbance ratio is the height of the 1638 cm⁻¹ peak divided by the height of the 1608 cm⁻¹ peak.
Evaluation of Mechanical Properties
Objective: To determine the flexural strength and Vickers hardness of the cured composite.
a) Flexural Strength (Three-Point Bending Test - ISO 4049):
Materials:
-
Universal Testing Machine with a three-point bending fixture
-
Rectangular mold (25 mm x 2 mm x 2 mm)
-
Dental Curing Light
-
Calipers
Protocol:
-
Overfill the rectangular mold with the composite paste.
-
Cover the top and bottom surfaces with Mylar strips and press with glass slides to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to a standardized protocol (e.g., 3 overlapping irradiations of 40 seconds each per side).
-
Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours.
-
Measure the dimensions of the specimen with calipers.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a compressive load at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = 3FL / 2bh² where F is the maximum load at fracture (N), L is the span between the supports (mm), b is the width of the specimen (mm), and h is the height of the specimen (mm).
b) Vickers Hardness:
Materials:
-
Vickers Microhardness Tester
-
Cylindrical molds (e.g., 5 mm diameter, 2 mm height)
-
Dental Curing Light
-
Polishing equipment
Protocol:
-
Prepare cylindrical specimens as described for flexural strength.
-
Light-cure the specimens from the top surface.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Polish the top surface of the specimens to a mirror finish.
-
Use the Vickers microhardness tester to make indentations on the polished surface with a defined load (e.g., 300g for 15 seconds).
-
Measure the diagonals of the indentations and calculate the Vickers Hardness Number (VHN).
Assessment of Cytotoxicity (MTT Assay)
Objective: To evaluate the in vitro biocompatibility of the cured composite.
Materials:
-
Human Gingival Fibroblast (HGF) cell line
-
Cell culture medium (e.g., DMEM)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
Plate reader
Protocol:
-
Prepare extracts of the cured composite material. Place cured composite discs in cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) and incubate for 24 hours at 37°C.
-
Seed HGF cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared composite extracts (in various dilutions) and control medium.
-
Incubate the cells with the extracts for 24 hours.
-
Remove the extracts and add MTT solution to each well. Incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage relative to the control group (cells cultured in medium without composite extract).
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed in these application notes.
Caption: Photopolymerization initiation by Benzil Dimethyl Ketal (BDK), a Type I photoinitiator.
Caption: Photopolymerization initiation by the Camphorquinone (CQ)/Amine system, a Type II photoinitiator.
Caption: Experimental workflow for evaluating a new photoinitiator in a dental composite.
Application Notes and Protocols for Photopolymerization Using Benzophenone Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Benzophenone Dimethyl Ketal (BDK), also known as 2,2-dimethoxy-2-phenylacetophenone or by the trade name Irgacure 651, as a photoinitiator for photopolymerization. BDK is a widely used Type I (cleavage) photoinitiator that, upon exposure to ultraviolet (UV) light, generates free radicals to initiate the polymerization of various monomers and oligomers. This makes it a valuable tool in applications ranging from the fabrication of hydrogels for controlled drug delivery to the rapid curing of coatings and adhesives.
Mechanism of Action
This compound is a unimolecular photoinitiator.[1] Upon absorption of UV radiation, typically in the range of 320-380 nm, the BDK molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent quaternary carbon. This cleavage event generates two distinct free radicals: a benzoyl radical and a dimethoxybenzyl radical. Both of these radical species are capable of initiating the chain-growth polymerization of monomers, such as acrylates and methacrylates.[2] The initiation process is highly efficient and allows for rapid curing at room temperature, which is advantageous for heat-sensitive substrates and biological applications.[3]
It is important to note that while Benzophenone itself is a Type II photoinitiator that requires a co-initiator, this compound (a derivative) primarily functions as a Type I photoinitiator through cleavage.[1]
Key Applications
-
Hydrogel Formation for Drug Delivery: Photopolymerization using BDK is a versatile method for creating crosslinked hydrogel networks with tunable properties for the encapsulation and controlled release of therapeutic agents.[4][5] The mild reaction conditions are compatible with many bioactive molecules.
-
UV Curing of Coatings and Thin Films: BDK is extensively used in the formulation of UV-curable coatings, inks, and adhesives due to its high reactivity and efficiency in initiating polymerization in thin films.[5][6]
-
3D Printing and Microfabrication: In stereolithography (SLA) and other vat photopolymerization 3D printing technologies, BDK is a common photoinitiator for the layer-by-layer fabrication of complex three-dimensional structures.[7]
Quantitative Data Summary
The efficiency of photopolymerization initiated by this compound is influenced by several factors, including the concentration of the photoinitiator, the monomer formulation, and the UV irradiation conditions. The following tables summarize typical experimental parameters.
Table 1: Typical Concentrations for Hydrogel Synthesis
| Component | Concentration Range (w/w or w/v) | Purpose |
| Monomer (e.g., PEGDA, HEMA) | 10% - 50% | Forms the polymer backbone |
| Crosslinker (if different from monomer) | 1% - 10% | Creates the 3D network structure |
| This compound | 0.1% - 2% | Photoinitiator to start polymerization |
| Solvent (e.g., PBS, water, ethanol) | 50% - 90% | Dissolves components and forms the hydrogel matrix |
| Bioactive agent (e.g., drug) | Varies | Encapsulated for controlled release |
Table 2: Typical Parameters for UV Curing of Acrylate Films
| Parameter | Typical Range | Notes |
| This compound Conc. | 0.5% - 5% (w/w) | Higher concentrations can lead to faster curing but may cause yellowing. |
| Monomer/Oligomer Blend | Varies | Typically acrylate or methacrylate-based formulations. |
| Film Thickness | 5 µm - 200 µm | Thicker films may require longer exposure times or higher initiator concentrations. |
| UV Light Intensity | 50 - 1000 mW/cm² | Higher intensity generally leads to faster curing. |
| UV Wavelength | 365 nm (peak) | Should overlap with the absorption spectrum of BDK. |
| Exposure Time | 1 - 60 seconds | Dependent on all other parameters. |
| Atmosphere | Inert (N₂) or Air | Oxygen can inhibit free-radical polymerization, especially at the surface. Curing in an inert atmosphere is often preferred for optimal surface cure.[5] |
Experimental Protocols
Protocol 1: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel for Drug Delivery
This protocol describes the fabrication of a PEGDA hydrogel disc suitable for swelling studies and in vitro drug release experiments.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3400
-
This compound (BDK)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug (e.g., methylene blue or a relevant therapeutic agent)
-
Molds (e.g., polydimethylsiloxane (PDMS) molds, 1 mm deep, 8 mm diameter)
-
UV light source (365 nm)
Procedure:
-
Preparation of Precursor Solution:
-
Prepare a 20% (w/v) solution of PEGDA in PBS. For example, dissolve 200 mg of PEGDA in 1 mL of PBS.
-
Prepare a 10% (w/v) stock solution of BDK in a suitable solvent like ethanol or DMSO.
-
Add the BDK stock solution to the PEGDA solution to achieve a final BDK concentration of 0.5% (w/v). For the 1 mL PEGDA solution, this would be 50 µL of the 10% stock.
-
If encapsulating a drug, dissolve it in the PBS prior to adding the PEGDA and BDK. The concentration will depend on the specific drug and desired loading.
-
Vortex the final precursor solution until all components are fully dissolved.
-
-
Molding and Photopolymerization:
-
Pipette the precursor solution into the molds, ensuring each mold is completely filled.
-
Place the molds under a UV lamp (365 nm) with a specified intensity (e.g., 100 mW/cm²).
-
Expose the solution to the UV light for a predetermined time (e.g., 5-10 minutes) to ensure complete crosslinking. The optimal time should be determined empirically.
-
-
Hydrogel Swelling and Characterization:
-
After polymerization, carefully remove the hydrogel discs from the molds.
-
Gently blot the hydrogels to remove any unreacted monomer solution.
-
To determine the swelling ratio, weigh the hydrogels (W_s) and then freeze-dry them and weigh them again (W_d). The swelling ratio can be calculated as (W_s - W_d) / W_d.
-
For drug release studies, place the hydrogels in a known volume of PBS and periodically sample the supernatant to measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Protocol 2: UV Curing of an Acrylate Thin Film
This protocol outlines the procedure for coating a substrate with a thin film of an acrylate formulation and curing it using BDK.
Materials:
-
Acrylate monomer/oligomer blend (e.g., a mixture of trimethylolpropane triacrylate (TMPTA) and a urethane diacrylate)
-
This compound (BDK)
-
Substrate (e.g., glass slide, metal panel)
-
Film applicator or spin coater
-
UV light source (365 nm)
Procedure:
-
Formulation Preparation:
-
In a light-protected container, mix the acrylate monomer/oligomer blend.
-
Add BDK to the blend at a concentration of 2% (w/w).
-
Stir the mixture at room temperature until the BDK is completely dissolved. The viscosity of the blend may require gentle heating to facilitate dissolution.
-
-
Coating Application:
-
Ensure the substrate is clean and dry.
-
Apply a thin film of the formulation onto the substrate using a film applicator to a desired thickness (e.g., 50 µm). Alternatively, use a spin coater for more uniform and thinner films.
-
-
UV Curing:
-
Place the coated substrate on a conveyor belt moving at a controlled speed under the UV lamp, or place it in a static UV curing chamber.
-
Irradiate the sample with UV light (365 nm) at a defined intensity (e.g., 500 mW/cm²).
-
The required exposure time will depend on the film thickness and formulation but is typically in the range of a few seconds.
-
-
Cure Characterization:
-
The degree of cure can be assessed qualitatively by checking for tackiness (a fully cured film should be tack-free).
-
For quantitative analysis, Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to determine the percentage of monomer conversion.
-
Visualizations
Caption: Mechanism of Photopolymerization Initiated by BDK.
Caption: General Experimental Workflow for Photopolymerization.
References
- 1. athene-forschung.unibw.de [athene-forschung.unibw.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multiphysics Modeling of Photo-Polymerization in Stereolithography Printing Process and Validation [comsol.com]
Synthesis of Block Copolymers Using Benzophenone Dimethyl Ketal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of block copolymers utilizing Benzophenone Dimethyl Ketal (BDK) as a photoinitiator. BDK, a Type I photoinitiator, undergoes α-cleavage upon UV irradiation to generate free radicals, effectively initiating polymerization. This method offers a versatile and controlled approach for creating well-defined block copolymers, such as poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS), which are crucial in various fields, including drug delivery and nanotechnology. The protocols outlined below detail the two-step sequential photopolymerization process, characterization methods, and expected results.
Introduction
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked by a covalent bond. Their unique ability to self-assemble into various nanostructures makes them invaluable for a wide range of applications, including drug delivery systems, thermoplastic elastomers, and surface modifiers. Photoinitiated polymerization, or photopolymerization, offers several advantages for the synthesis of block copolymers, including spatial and temporal control over the reaction, mild reaction conditions, and the ability to polymerize a wide variety of monomers.
This compound (BDK) is a highly efficient Type I photoinitiator. Upon exposure to ultraviolet (UV) light, BDK undergoes a unimolecular bond cleavage (α-cleavage) to produce two radical species: a benzoyl radical and a dimethoxymethyl radical. These radicals can then initiate the polymerization of vinyl monomers. The synthesis of block copolymers using BDK typically involves a two-step sequential polymerization process. In the first step, a homopolymer with a reactive end-group derived from the initiator is synthesized. This macroinitiator is then used in a second step to initiate the polymerization of a different monomer, thereby forming a block copolymer.
Mechanism of Initiation
The initiation of polymerization by this compound proceeds through the following steps upon UV irradiation:
-
Photo-cleavage (α-cleavage): BDK absorbs UV light and undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process, known as α-cleavage, generates a benzoyl radical and a dimethoxymethyl radical.[1]
-
Initiation: The generated free radicals, primarily the benzoyl radical, react with a monomer molecule (e.g., methyl methacrylate) to form an active center, thus initiating the polymer chain growth.
Caption: Photoinitiation mechanism of this compound.
Experimental Protocols
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
Styrene (St), inhibitor removed
-
This compound (BDK)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Synthesis of Poly(methyl methacrylate) (PMMA) Macroinitiator
This protocol describes the synthesis of a PMMA homopolymer that will serve as a macroinitiator for the subsequent polymerization of styrene.
-
In a quartz reaction vessel equipped with a magnetic stirrer, dissolve this compound (BDK) in freshly distilled methyl methacrylate (MMA) and anhydrous tetrahydrofuran (THF).
-
Purge the solution with high-purity nitrogen for 30 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and place it in a UV photoreactor equipped with a medium-pressure mercury lamp.
-
Irradiate the solution at a controlled temperature (e.g., 30 °C) for a specified time to achieve the desired conversion.
-
After irradiation, precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter and wash the precipitated PMMA macroinitiator with methanol and dry it under vacuum to a constant weight.
-
Characterize the resulting PMMA macroinitiator for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Synthesis of Poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS)
This protocol details the synthesis of the diblock copolymer using the PMMA macroinitiator.
-
In a quartz reaction vessel, dissolve the purified PMMA macroinitiator in a mixture of freshly distilled styrene (St) and anhydrous THF.
-
Purge the solution with high-purity nitrogen for 30 minutes.
-
Seal the vessel and place it in the UV photoreactor.
-
Irradiate the solution under the same conditions as the first step for a specified duration to polymerize the styrene block.
-
Precipitate the resulting block copolymer in methanol.
-
Filter, wash with methanol, and dry the PMMA-b-PS copolymer under vacuum.
-
Characterize the final block copolymer using GPC to determine the increase in molecular weight and the PDI. Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the block copolymer composition.
Caption: Experimental workflow for PMMA-b-PS synthesis.
Data Presentation
The following table summarizes typical characterization data for a PMMA macroinitiator and the resulting PMMA-b-PS block copolymer synthesized via photopolymerization with this compound. The data is illustrative and will vary based on specific experimental conditions.
| Sample | Monomer(s) | Initiator | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PMMA Macroinitiator | MMA | BDK | 15,000 | 21,000 | 1.40 | [2] |
| PMMA-b-PS | MMA, St | PMMA-BDK | 47,600 | 70,924 | 1.49 | [2] |
Applications in Drug Development
The amphiphilic nature of block copolymers like PMMA-b-PS makes them highly suitable for applications in drug delivery. The hydrophobic polystyrene block can encapsulate poorly water-soluble drugs, while the more hydrophilic poly(methyl methacrylate) block can form a protective corona, enhancing the stability and biocompatibility of the drug carrier system. These block copolymers can self-assemble in aqueous solutions to form micelles, which can serve as nanocarriers for targeted drug delivery. The ability to control the block lengths during synthesis allows for the fine-tuning of the size and drug-loading capacity of these micelles.
Conclusion
The use of this compound as a photoinitiator provides a robust and versatile method for the synthesis of well-defined block copolymers. The protocols and data presented herein offer a foundation for researchers and scientists to develop novel polymeric materials for a variety of applications, particularly in the field of drug development. The precise control over the polymerization process afforded by this photochemical method is a key advantage for creating advanced materials with tailored properties.
References
Application Notes and Protocols for the Formulation of UV-Curable Inks with Benzophenone Dimethyl Ketal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of UV-curable inks incorporating Benzophenone Dimethyl Ketal (BDK) as a photoinitiator. This document outlines the fundamental components, offers starting formulations, and details experimental protocols for performance testing.
Introduction to UV-Curable Inks and this compound
UV-curable inks are solvent-free formulations that polymerize, or cure, upon exposure to ultraviolet (UV) radiation. This rapid curing process offers significant advantages, including high print speeds, excellent print quality, and strong adhesion to a variety of substrates. The key to this technology lies in the photoinitiator, a compound that absorbs UV light and triggers the polymerization reaction.
This compound (BDK), also known as 2,2-Dimethoxy-2-phenylacetophenone, is a highly efficient Norrish Type I photoinitiator. Upon absorption of UV energy, BDK undergoes a unimolecular cleavage to generate two free radicals, which then initiate the polymerization of acrylate monomers and oligomers in the ink formulation.
Core Components of UV-Curable Inks
A typical UV-curable ink formulation consists of the following key components:
-
Oligomers: These are low molecular weight polymers that form the backbone of the cured ink film and largely determine its physical properties, such as flexibility, chemical resistance, and adhesion.
-
Monomers: Used as reactive diluents, monomers control the viscosity of the ink for proper jetting and application. They also contribute to the final properties of the cured film.
-
Photoinitiators: As the catalyst for the curing process, the choice and concentration of the photoinitiator are critical for achieving the desired cure speed and depth of cure.
-
Pigments: Provide color to the ink. The type and concentration of pigment can affect UV light penetration and, consequently, the curing process.
-
Additives: A variety of additives are incorporated to enhance specific properties of the ink, such as adhesion, slip, and substrate wetting.
Exemplary Formulations of UV-Curable Inks with this compound
The following tables provide starting point formulations for clear and pigmented UV-curable inks using this compound. It is important to note that these are exemplary formulations and may require optimization based on the specific application, substrate, and curing equipment.
Table 1: Exemplary Formulation for a UV-Curable Clear Varnish
| Component | Chemical Class | Weight Percentage (wt%) |
| Ebecryl® 8402 | Aliphatic Urethane Acrylate Oligomer | 40 - 60 |
| Trimethylolpropane Triacrylate (TMPTA) | Monofunctional Acrylate Monomer | 20 - 30 |
| Isobornyl Acrylate (IBOA) | Monofunctional Acrylate Monomer | 10 - 20 |
| This compound (BDK) | Photoinitiator (Type I) | 2 - 5 |
| BYK-UV 3510 | Additive (Wetting Agent) | 0.1 - 1.0 |
Table 2: Exemplary Formulation for a UV-Curable Black Ink
| Component | Chemical Class | Weight Percentage (wt%) |
| Ebecryl® 220 | Aromatic Urethane Acrylate Oligomer | 30 - 50 |
| Hexanediol Diacrylate (HDDA) | Difunctional Acrylate Monomer | 20 - 30 |
| Tripropyleneglycol Diacrylate (TPGDA) | Difunctional Acrylate Monomer | 10 - 20 |
| This compound (BDK) | Photoinitiator (Type I) | 3 - 8 |
| Carbon Black | Pigment | 3 - 5 |
| Disperbyk®-163 | Additive (Dispersing Agent) | 1 - 2 |
| Tego® Rad 2250 | Additive (Slip Agent) | 0.1 - 0.5 |
Experimental Protocols
This section details the standard operating procedures for evaluating the performance of UV-curable inks formulated with this compound.
Viscosity Measurement
Objective: To determine the flow characteristics of the uncured ink.
Apparatus: Brookfield DV-II+ Pro Viscometer (or equivalent), appropriate spindle (e.g., #31), and a temperature-controlled water bath.
Procedure:
-
Equilibrate the ink sample and the viscometer spindle to the desired temperature (typically 25 °C) using the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's capacity.
-
Lower the viscometer spindle into the center of the ink sample until the fluid level is at the immersion mark on the spindle shaft.
-
Start the viscometer and allow the reading to stabilize for at least 30 seconds.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Cure Speed Assessment
Objective: To determine the minimum UV dose required to achieve a tack-free and scratch-resistant surface.
Apparatus: UV curing unit with a variable belt speed or intensity, substrate for printing, and a cotton ball or thumbnail.
Procedure:
-
Apply a uniform film of the UV-curable ink onto the desired substrate using a drawdown bar or a printer.
-
Pass the coated substrate under the UV lamp at a known belt speed and lamp intensity.
-
Immediately after curing, perform a "thumb twist" test. Press your thumb firmly onto the cured surface and twist it 90 degrees. A fully cured ink will show no tackiness or marking.
-
Alternatively, perform a "thumbnail scratch" test. Gently scratch the surface with your thumbnail. A properly cured ink will not be easily marred or removed.
-
If the ink is not fully cured, decrease the belt speed or increase the UV intensity in controlled increments and repeat the test until a satisfactory cure is achieved. The cure speed can be reported as the belt speed (e.g., in feet per minute) at a specific lamp power.
Adhesion Testing (ASTM D3359 - Test Method B)
Objective: To assess the adhesion of the cured ink film to the substrate.
Apparatus: A sharp cutting tool with multiple blades (cross-hatch cutter), and pressure-sensitive tape (e.g., 3M Scotch 610).
Procedure:
-
Ensure the cured ink film has had sufficient time to cool to room temperature.
-
Using the cross-hatch cutter, make a series of six parallel cuts through the ink film down to the substrate.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 small squares.
-
Gently brush the area with a soft brush to remove any loose flakes of ink.
-
Apply a piece of the specified pressure-sensitive tape over the grid and smooth it down firmly with your finger to ensure good contact.
-
Within 90 seconds of application, rapidly peel the tape back upon itself at a 180-degree angle.
-
Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
Visualizations
Photoinitiation Mechanism of this compound
The following diagram illustrates the Norrish Type I cleavage of this compound upon exposure to UV light, leading to the formation of free radicals that initiate polymerization.
Caption: Photoinitiation mechanism of this compound.
Experimental Workflow for UV-Curable Ink Formulation and Testing
This workflow diagram outlines the logical progression from ink formulation to performance evaluation.
Caption: Workflow for UV-curable ink formulation and testing.
Application Notes and Protocols: Use of Benzophenone Dimethyl Ketal (DMPA) with Methacrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Benzophenone Dimethyl Ketal, also known as 2,2-dimethoxy-2-phenylacetophenone (DMPA), as a photoinitiator for the polymerization of methacrylate monomers. DMPA is a highly efficient Type I photoinitiator that undergoes α-cleavage upon UV irradiation to generate free radicals, which subsequently initiate polymerization.[1][2][3] This makes it a valuable tool in various applications, including the formulation of dental resins, adhesives, and coatings, as well as in 3D printing and drug delivery systems.[4]
Mechanism of Action
Upon exposure to ultraviolet (UV) light, typically in the range of 310-390 nm, the carbonyl group in the DMPA molecule absorbs a photon and gets promoted to an excited state.[5] This excited state is unstable and undergoes a rapid homolytic cleavage of the α-carbon bond (Norrish Type I reaction).[3][5] This fragmentation results in the formation of a benzoyl radical and a methyl radical, both of which are capable of initiating the polymerization of methacrylate monomers by attacking the carbon-carbon double bond of the vinyl group.[4][5]
Below is a diagram illustrating the photolysis of DMPA and the subsequent initiation of methacrylate polymerization.
Caption: Photolysis of DMPA and initiation of methacrylate polymerization.
Quantitative Data Summary
The efficiency of DMPA as a photoinitiator is influenced by factors such as its concentration, the specific methacrylate monomer used, and the irradiation conditions. Below is a summary of quantitative data from various studies.
| Monomer | Initiator System | Initiator Conc. (wt%) | Light Source | Irradiance (mW/cm²) | Max. Rate of Polymerization (Rp,max) (%·s⁻¹) | Final Degree of Conversion (DC) (%) | Reference |
| HEMA | DMPA | 0.2 | Mercury Arc Lamp (320-500 nm) | 300 | High | > Methacrylamides | [1][2] |
| 2EMATE | DMPA | 0.2 | Mercury Arc Lamp (320-500 nm) | 300 | Lower than HEMA + DMPA | > Methacrylamides | [1][2] |
| HEMAM | DMPA | 0.2 | Mercury Arc Lamp (320-500 nm) | 300 | High | < Methacrylates | [1][2] |
| 2EM | DMPA | 0.2 | Mercury Arc Lamp (320-500 nm) | 300 | High | < Methacrylates | [1][2] |
| Two-component Methacrylate | DMPA | Not Specified | UV Lamp | Not Specified | Not Specified | 85 (after 3 min) | [4] |
| Methacrylate Monomers (Thick Sections) | DMPA | 0.25 - 0.5 | UV Lamp | Not Specified | Fast Reaction | High | [5][6] |
HEMA: 2-hydroxyethyl methacrylate; 2EMATE: 2-hydroxy-1-ethyl methacrylate; HEMAM: 2-hydroxyethyl methacrylamide; 2EM: N-(1-hydroxybutan-2-yl) methacrylamide
Experimental Protocols
The following protocols provide a general framework for the photopolymerization of methacrylate monomers using DMPA. Specific parameters may need to be optimized depending on the monomer, desired polymer properties, and available equipment.
General Protocol for Photopolymerization
This protocol outlines the basic steps for photopolymerizing a methacrylate monomer using DMPA.
Caption: General experimental workflow for photopolymerization.
1. Materials and Reagents:
-
Methacrylate monomer (e.g., HEMA, Methyl Methacrylate (MMA))
-
This compound (DMPA)
-
Inhibitor remover column (if necessary)
-
Solvent (if required, e.g., tetrahydrofuran (THF))
-
UV light source (e.g., mercury arc lamp, LED lamp with appropriate wavelength)
-
Substrate (e.g., glass slide, mold)
-
Nitrogen or Argon gas (for inert atmosphere)
2. Procedure:
-
Step 1: Monomer Preparation: If the monomer contains an inhibitor, pass it through an inhibitor remover column immediately before use.
-
Step 2: Preparation of the Photoinitiator/Monomer Mixture:
-
Weigh the desired amount of DMPA. A typical concentration ranges from 0.1 to 2.0 wt% relative to the monomer.[6]
-
Dissolve the DMPA in the methacrylate monomer. Gentle warming or vortexing can aid in dissolution. If a solvent is used, ensure it is compatible with the monomer and initiator.
-
-
Step 3: Sample Preparation:
-
Place the monomer/initiator mixture into a suitable mold or apply it as a thin film onto a substrate.
-
For oxygen-sensitive polymerizations, it is recommended to purge the sample with an inert gas (e.g., nitrogen or argon) for several minutes before and during irradiation to prevent oxygen inhibition.
-
-
Step 4: UV Curing:
-
Expose the sample to a UV light source with an appropriate wavelength (typically centered around 365 nm for DMPA).[5]
-
The irradiation time will vary depending on the initiator concentration, light intensity, monomer reactivity, and sample thickness. This can range from a few seconds to several minutes.[1][2][4]
-
-
Step 5: Post-Curing and Characterization:
-
After irradiation, the polymerized sample can be removed from the mold or substrate.
-
Characterize the resulting polymer for properties such as degree of conversion (e.g., using FTIR or Raman spectroscopy), molecular weight (e.g., using gel permeation chromatography), and mechanical properties.
-
Specific Application Protocol: Preparation of a Dental Resin Composite
This protocol provides a more specific example for the formulation of a light-cured dental resin.
1. Materials and Reagents:
-
Base Monomer: Bis-GMA (2,2-bis[4-(2'-hydroxy-3'-methacryloyloxypropoxy)phenyl]propane)
-
Diluent Monomer: TEGDMA (triethylene glycol dimethacrylate)
-
Photoinitiator: DMPA (0.2 wt%)
-
Inhibitor: BHT (butylated hydroxytoluene) (0.1 wt%)
-
Fillers (e.g., silanized silica particles)
2. Procedure:
-
Step 1: Resin Matrix Formulation:
-
In a light-protected container, mix the Bis-GMA and TEGDMA monomers at the desired ratio (e.g., 70:30 wt/wt).
-
Add BHT as an inhibitor to ensure storage stability and dissolve completely.
-
Add DMPA and mix until a homogenous solution is obtained.
-
-
Step 2: Incorporation of Fillers:
-
Gradually add the silanized silica fillers to the resin matrix while mixing continuously. This is often done in a high-speed mixer or a dual asymmetric centrifuge to ensure uniform dispersion and minimize air entrapment.
-
-
Step 3: Curing:
-
Place the composite paste into a mold of desired dimensions.
-
Irradiate with a dental curing light (typically a blue LED with an output in the 400-500 nm range, although DMPA is more efficient with UV light, some dental initiators are blended) for a specified time (e.g., 20-40 seconds). The use of DMPA in this context would necessitate a UV component in the curing light.
-
-
Step 4: Evaluation:
-
Measure properties such as depth of cure, flexural strength, and water sorption according to relevant ISO standards for dental materials.
-
Safety and Handling
-
DMPA is a light-sensitive compound and should be stored in a cool, dark place.
-
Always handle DMPA and methacrylate monomers in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methacrylate monomers can be sensitizers; avoid direct contact with skin.
-
UV light is harmful to the eyes and skin. Use appropriate UV shielding during polymerization.
These application notes and protocols are intended as a guide. Researchers should consult the relevant literature and perform their own optimizations for specific applications.
References
- 1. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications | Pocket Dentistry [pocketdentistry.com]
- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections - CONICET [bicyt.conicet.gov.ar]
Application Notes and Protocols: Benzophenone Dimethyl Ketal in the Photocrosslinking of Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzophenone dimethyl ketal (BDK) and other benzophenone derivatives as photoinitiators for the crosslinking of polymers. This technique is pivotal in the development of biomaterials, drug delivery systems, and functional coatings due to its spatial and temporal control over the crosslinking process.
Introduction to Benzophenone-Initiated Photocrosslinking
Benzophenone and its derivatives are Type II photoinitiators that, upon excitation by UV light, abstract a hydrogen atom from a neighboring polymer chain. This process generates a polymer radical, which can then combine with other polymer radicals to form a crosslink. This covalent bond formation transforms a liquid or soluble polymer into a solid, insoluble, and more robust network. The efficiency of this process is influenced by several factors, including the polymer structure, the concentration of the photoinitiator, the UV irradiation conditions, and the presence of co-initiators.
The general mechanism involves the excitation of the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁) upon UV absorption. It then undergoes intersystem crossing to a more stable triplet state (T₁). The triplet benzophenone can then abstract a hydrogen atom from the polymer backbone, creating two radicals: a ketyl radical and a polymer macroradical. The recombination of these macroradicals leads to the formation of a crosslinked polymer network.
Key Experimental Parameters and their Effects
The success of photocrosslinking is highly dependent on the careful optimization of several experimental parameters. The interplay between these factors determines the final properties of the crosslinked polymer network.
Polymer Composition and Properties
The chemical nature of the polymer plays a crucial role in the efficiency of benzophenone-initiated photocrosslinking.
-
Polymer Polarity: The polarity of the polymer matrix can affect the reactivity of the benzophenone. In more hydrophilic polymer matrices, the crosslinking kinetics may be reduced.[1][2]
-
Glass Transition Temperature (Tg): For efficient crosslinking, the polymer should have sufficient chain mobility to allow for radical recombination. Therefore, conducting the photocrosslinking at a temperature above the polymer's glass transition temperature (Tg) is generally preferred.[1][2]
-
Substituents on Benzophenone: The presence of electron-withdrawing groups on the benzophenone molecule can stabilize the triplet radical, facilitating crosslinking. Conversely, electron-donating groups can decrease the crosslinking efficiency.[2]
Photoinitiator Concentration
The concentration of this compound is a critical parameter. While a higher concentration can lead to a faster crosslinking rate, an optimal concentration often exists. Excessive concentrations can lead to incomplete curing due to light absorption by the initiator at the surface, preventing UV penetration into the bulk of the polymer film.
UV Irradiation Conditions
-
Wavelength: Benzophenone typically absorbs UV light in the range of 340-365 nm.[3] The choice of wavelength should match the absorption spectrum of the photoinitiator.
-
Energy Dose: The total energy dose (a product of light intensity and exposure time) directly influences the degree of crosslinking. Higher energy doses generally lead to higher crosslinking densities, but excessive exposure can sometimes lead to polymer degradation.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the photocrosslinking of polymers using benzophenone derivatives.
Table 1: Effect of Benzophenone Content and UV Dose on Gel Content of Poly(alkenyl norbornene)s [3]
| Polymer Composition | Benzophenone Content (mol%) | UV Wavelength (nm) | Energy Dose (J/cm²) | Gel Content (%) |
| P(4₉₅-BP₅) | 5 | 254 | 0.5 | 75 |
| P(4₉₅-BP₅) | 5 | 254 | 6 | 8 |
| P(4₈₅-5₁₀-BP₅) | 5 | 254 | 0.5 | ~65 |
| P(4₈₅-5₁₀-BP₅) | 5 | 254 | 6 | ~10 |
Table 2: Properties of Benzophenone-Modified Poly(dimethylsiloxane)s [4]
| Polymer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) |
| PIS-PDMS Film 1 | 0.22 | 35 | 271 |
| PIS-PDMS Film 2 | 1.2 | 82 | 86 |
Experimental Protocols
Protocol for Synthesis of a Benzophenone-Containing Monomer (4-Benzoylbenzoyl Acrylate)
This protocol is adapted from a procedure for synthesizing a similar benzophenone-containing monomer.[1][5]
-
Materials: 4-benzoylbenzoic acid, dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), 4-(dimethylamino)pyridine (DMAP), allyl alcohol, and dry dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere and dimmed light, dissolve 4-benzoylbenzoic acid (e.g., 2.5 g, 11 mmol) in dry CH₂Cl₂ (e.g., 25 ml).
-
Add DIC (e.g., 2.5 mL, 16 mmol) and DMAP (e.g., 0.1 g, 0.8 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Add allyl alcohol (e.g., 10 mL).
-
Continue stirring at room temperature for 24 hours.
-
Remove the solvent by rotary evaporation.
-
Redissolve the residue in CH₂Cl₂ and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the product by column chromatography.
-
Protocol for Photocrosslinking of a Polymer Film
This protocol provides a general procedure for the photocrosslinking of a polymer film containing a benzophenone photoinitiator.
-
Materials: Polymer, this compound, suitable solvent (e.g., chloroform, toluene), substrate (e.g., glass slide, silicon wafer).
-
Procedure:
-
Polymer Solution Preparation: Dissolve the polymer and this compound in the chosen solvent to achieve the desired concentrations (e.g., 1-10 wt% polymer, 0.1-5 wt% photoinitiator relative to the polymer).
-
Film Casting: Cast the polymer solution onto the substrate using a suitable technique such as spin coating, drop casting, or doctor blading to achieve a film of desired thickness.
-
Solvent Evaporation: Dry the film in a vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent.
-
UV Irradiation: Place the polymer film under a UV lamp with a specific wavelength (e.g., 365 nm). Irradiate the film with a controlled energy dose. The distance from the lamp and the exposure time will determine the total energy dose.
-
Post-Curing: After irradiation, the film may be heated to a temperature above its Tg to enhance crosslinking by promoting the mobility of polymer chains and radicals.
-
Protocol for Determination of Gel Content
Gel content analysis is used to quantify the extent of crosslinking.
-
Materials: Crosslinked polymer film, suitable solvent, filter paper, weighing balance.
-
Procedure:
-
Weigh the crosslinked polymer film (W_initial).
-
Immerse the film in a suitable solvent that dissolves the uncrosslinked polymer for a specified period (e.g., 24-48 hours) to extract the soluble fraction.
-
Carefully remove the swollen gel from the solvent and dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) x 100
-
Protocol for Swelling Ratio Measurement
The swelling ratio provides information about the crosslinking density of the hydrogel.
-
Materials: Crosslinked hydrogel, deionized water or buffer solution, weighing balance.
-
Procedure:
-
Weigh the dry crosslinked hydrogel (W_dry).
-
Immerse the hydrogel in deionized water or a buffer solution at a specific temperature.
-
Allow the hydrogel to swell to equilibrium (this may take several hours to days).
-
Periodically remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until a constant swollen weight is achieved.
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry
-
Visualizations
Caption: Mechanism of benzophenone-initiated photocrosslinking.
Caption: General experimental workflow for photocrosslinking.
References
- 1. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxygen Inhibition in Benzophenone Dimethyl Ketal (BDMK) Initiated Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with oxygen inhibition in benzophenone dimethyl ketal (BDMK) initiated polymerization.
Troubleshooting Guide
This guide addresses common problems encountered during BDMK-initiated photopolymerization experiments due to the presence of oxygen.
| Problem | Potential Cause & Solution |
| Tacky or uncured polymer surface with a solidified bulk | Cause: This is a classic symptom of oxygen inhibition.[1] Oxygen from the atmosphere continuously diffuses into the surface of the resin, reacting with and terminating the initiating and propagating radicals.[2] This prevents complete polymerization at the air-resin interface. Solution: 1. Exclude Oxygen: The most effective method is to remove oxygen from the curing environment. This can be achieved by purging the reaction chamber with an inert gas like nitrogen or argon, or by covering the surface of the resin with a transparent film to act as a barrier.[3] 2. Increase Light Intensity: Using a higher intensity UV light source can generate a higher concentration of free radicals. This increases the rate of polymerization to outcompete the rate of oxygen inhibition.[2] 3. Increase Photoinitiator Concentration: A higher concentration of BDMK (e.g., >5 wt%) will produce more initiating radicals upon UV exposure, which can help to consume dissolved oxygen more rapidly.[2] |
| Slow or no polymerization throughout the sample | Cause: Dissolved oxygen within the monomer or solvent is reacting with and depleting the initiating radicals as they are formed. This creates an "inhibition period" where polymerization is delayed until all the dissolved oxygen is consumed.[1] Solution: 1. Deoxygenate the Resin: Before initiating polymerization, thoroughly deoxygenate the monomer and solvent mixture. Common laboratory methods include sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or using several freeze-pump-thaw cycles. 2. Incorporate Oxygen Scavengers: Add chemical additives to the formulation that react with and consume oxygen. Common oxygen scavengers include thiols, amines, and phosphines.[3][4] |
| Inconsistent polymerization results between batches | Cause: Variations in the experimental setup and procedure can lead to differing levels of oxygen exposure. Factors such as the efficiency of deoxygenation, ambient humidity, and the time the resin is exposed to air before curing can all contribute to inconsistent outcomes. Solution: 1. Standardize Protocols: Ensure that all experimental parameters are kept consistent between batches. This includes deoxygenation time, the flow rate of inert gas, the time between sample preparation and curing, and the intensity of the UV source. 2. Control the Environment: Perform experiments in a controlled environment where temperature and humidity are stable. Changes in temperature can affect the solubility of oxygen in the resin.[5] |
Frequently Asked Questions (FAQs)
Q1: How does oxygen inhibit BDMK-initiated polymerization?
A1: BDMK is a Type I photoinitiator that, upon exposure to UV light, undergoes cleavage to form two free radicals. These radicals then initiate the polymerization of monomers. Oxygen is a radical scavenger and can react with both the initiating radicals from the BDMK and the propagating polymer chain radicals.[2] This reaction forms stable peroxy radicals that are much less reactive towards initiating or propagating the polymerization, thus slowing or completely halting the curing process.[6] This is particularly problematic at the surface where there is a continuous supply of atmospheric oxygen.[2]
Q2: What are the main strategies to overcome oxygen inhibition?
A2: There are two primary approaches to mitigate oxygen inhibition:
-
Physical Methods: These methods focus on physically removing oxygen from the polymerization environment. The most common techniques are:
-
Inert Gas Purging: Displacing oxygen by creating a blanket of inert gas (nitrogen or argon) over the sample during curing.[3]
-
Lamination: Covering the surface of the liquid resin with an oxygen-impermeable transparent film.[3]
-
Increasing Light Intensity: Using a high-power UV source to generate radicals at a faster rate than they are consumed by oxygen.[2]
-
-
Chemical Methods: These involve adding components to the formulation that counteract the effects of oxygen:
-
Oxygen Scavengers: Additives like thiols, amines, and phosphines that preferentially react with oxygen or peroxy radicals.[3][4]
-
Increased Photoinitiator Concentration: A higher concentration of BDMK generates more radicals to consume the dissolved oxygen.[1]
-
Thiol-Ene Systems: These polymerization systems are inherently less sensitive to oxygen inhibition.[2]
-
Q3: Are there any drawbacks to using chemical additives to prevent oxygen inhibition?
A3: While effective, some chemical additives can have drawbacks. For instance, thiols can have a strong, unpleasant odor, and some amines may cause yellowing of the final polymer.[4] The addition of any chemical can also potentially alter the final properties of the polymer, such as its mechanical strength or refractive index. Therefore, it is important to select an appropriate additive and optimize its concentration for the specific application.
Q4: How does the thickness of the sample affect oxygen inhibition?
A4: Oxygen inhibition is most pronounced in thin films due to the high surface-area-to-volume ratio, which allows for significant diffusion of atmospheric oxygen throughout the sample.[2] In thicker samples, oxygen inhibition is primarily a surface effect, as the oxygen is consumed in the upper layers and cannot diffuse deep into the bulk of the material before polymerization occurs.[7]
Q5: Can the choice of monomer or solvent influence oxygen inhibition?
A5: Yes, the solubility of oxygen varies in different monomers and solvents.[5] Formulations with components that have a high oxygen solubility may require more rigorous deoxygenation procedures. Additionally, higher viscosity monomers and oligomers can reduce the rate of oxygen diffusion into the sample, thereby lessening the effects of inhibition.[2]
Data Presentation
Table 1: Solubility of Oxygen in Various Solvents at 25°C and 1 atm
| Solvent | Oxygen Concentration (mM) |
| Water | 0.25 |
| Methanol | 2.1 |
| Ethanol | 2.2 |
| Acetone | 2.3 |
| Toluene | 1.5 |
| Dioxane | 1.8 |
| Hexane | 2.8 |
| Data sourced from multiple studies and compiled for reference.[5] |
Table 2: Qualitative Comparison of Common Oxygen Inhibition Mitigation Strategies
| Strategy | Effectiveness | Advantages | Disadvantages |
| Inert Gas Purging | High | Highly effective, does not alter formulation chemistry. | Requires specialized equipment, can be costly.[2] |
| Lamination | High | Simple, effective for flat surfaces. | Can be difficult for complex geometries, film may affect light transmission.[3] |
| Increased Light Intensity | Moderate to High | Can be very effective, increases cure speed. | Requires high-power lamps, can be expensive, may cause overheating.[3] |
| Increased BDMK Concentration | Moderate | Simple to implement. | Can affect final polymer properties, may lead to yellowing.[1] |
| Addition of Amines | Moderate | Low cost, can improve adhesion. | Can cause yellowing, effectiveness depends on the specific amine and photoinitiator.[4] |
| Addition of Thiols | High | Very effective oxygen scavengers. | Unpleasant odor, can affect mechanical properties.[4] |
Experimental Protocols
Protocol 1: Overcoming Oxygen Inhibition using Inert Gas Purging
This protocol describes a general procedure for performing a BDMK-initiated polymerization under an inert nitrogen atmosphere.
Materials:
-
Monomer/oligomer formulation containing BDMK
-
Reaction vessel or sample holder
-
UV curing system
-
Nitrogen gas source with a regulator and flow meter
-
A chamber or enclosure to contain the nitrogen atmosphere
Procedure:
-
Prepare the monomer formulation with BDMK and any other additives in a suitable container.
-
Place the sample in the curing chamber.
-
Seal the chamber and begin purging with nitrogen gas at a flow rate of 2-5 L/min for at least 5-10 minutes to displace the oxygen. The optimal purging time will depend on the chamber volume and geometry.
-
While maintaining a gentle positive pressure of nitrogen, activate the UV light source to initiate polymerization.
-
Continue the UV exposure for the predetermined curing time.
-
After curing, turn off the UV lamp and stop the nitrogen flow.
-
Vent the chamber before retrieving the sample.
Protocol 2: Using an Oxygen Scavenger (Tertiary Amine)
This protocol provides a general method for incorporating a tertiary amine into a BDMK formulation to reduce oxygen inhibition.
Materials:
-
Monomer/oligomer formulation
-
This compound (BDMK)
-
Tertiary amine (e.g., N-methyldiethanolamine, triethylamine)
-
Mixing equipment
-
UV curing system
Procedure:
-
To the monomer/oligomer formulation, add the desired concentration of BDMK (typically 1-5 wt%).
-
Add the tertiary amine to the formulation. A typical starting concentration is 2-5 wt%.
-
Mix the formulation thoroughly until all components are fully dissolved and the mixture is homogeneous.
-
Apply the formulation to the substrate or mold.
-
Expose the sample to UV light to initiate curing. Even with the amine, it is good practice to minimize air exposure.
-
Cure for the required time. The presence of the amine should reduce the tackiness of the surface compared to a formulation without it.
Visualizations
Caption: Mechanism of oxygen inhibition in free-radical polymerization.
Caption: Experimental workflow for overcoming oxygen inhibition.
References
- 1. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radtech.org [radtech.org]
- 3. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
Technical Support Center: Optimizing Benzophenone Dimethyl Ketal for Efficient Curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Benzophenone Dimethyl Ketal (BDK) for efficient UV curing processes.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound (BDK) in a UV-curable formulation?
The optimal concentration of BDK, a Type II photoinitiator, typically falls between 0.5% and 5.0% by weight of the total formulation. [1]However, the ideal concentration is highly dependent on the specific application and formulation components. For specialized applications like UV-curable coatings on heat-sensitive substrates, lower concentrations of 0.1-1% of highly efficient photoinitiators are often preferred to minimize heat generation. [1]Conversely, for thick-film applications, such as in 3D printing, higher concentrations ranging from 3-8% may be necessary to ensure a complete cure throughout the material. [1] Q2: What are the key factors that influence the optimal BDK concentration?
Several factors can significantly impact the required concentration of BDK for effective curing:
-
Formulation Opacity: Clear coatings generally require lower concentrations of BDK compared to pigmented or opaque formulations. Pigments and other additives can absorb or scatter UV light, necessitating a higher photoinitiator concentration to ensure sufficient radical generation.
-
Coating Thickness: Thicker coatings require careful optimization of the BDK concentration. While a higher concentration can increase the cure speed at the surface, it can also lead to an "inner filter" effect, where the photoinitiator on the surface absorbs most of the UV light, preventing it from penetrating deeper into the coating. This can result in incomplete curing of the underlying layers.
-
UV Lamp Intensity and Wavelength: The intensity and spectral output of the UV lamp are crucial. Higher intensity lamps may allow for lower BDK concentrations or faster cure times. It is important to ensure that the UV lamp's emission spectrum overlaps with the absorption spectrum of the BDK.
-
Presence of a Co-initiator: As a Type II photoinitiator, BDK requires a co-initiator, typically a tertiary amine, to generate free radicals. The type and concentration of the co-initiator will influence the overall curing efficiency and the optimal BDK concentration.
-
Substrate Type: The reflectivity and absorbency of the substrate can affect the amount of UV light that reaches the photocurable formulation, thus influencing the required BDK concentration.
Q3: What are the potential consequences of using a BDK concentration that is too high or too low?
Both suboptimal high and low concentrations of BDK can lead to undesirable outcomes in the cured product:
-
Too Low Concentration:
-
Incomplete Curing: Insufficient BDK will not generate enough free radicals to achieve full polymerization, resulting in a soft, tacky, or under-cured material.
-
Poor Surface Properties: The surface may remain sticky due to oxygen inhibition, which is more pronounced at low radical concentrations.
-
-
Too High Concentration:
-
Brittleness: An excessively high concentration of BDK can lead to a very high crosslink density, making the cured material brittle and prone to cracking. [1] * Yellowing: Benzophenone and its derivatives can contribute to yellowing of the cured material, especially at high concentrations and with prolonged UV exposure. [1] * Reduced Depth of Cure: As mentioned earlier, the "inner filter" effect can prevent UV light from reaching deeper sections of the coating, leading to incomplete through-cure. [2] * Decreased Gloss: In some cases, increasing the photoinitiator concentration can lead to a decrease in the gloss of the cured surface. [3]
-
Troubleshooting Guide
This guide addresses common issues encountered during UV curing with BDK and provides potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Tacky or Sticky Surface | Low BDK Concentration: Insufficient free radicals to overcome oxygen inhibition at the surface. | Gradually increase the BDK concentration in small increments (e.g., 0.5% w/w). |
| Oxygen Inhibition: Atmospheric oxygen quenches free radicals at the surface, preventing complete polymerization. | - Increase UV lamp intensity.- Cure in an inert atmosphere (e.g., nitrogen).- Add a surface cure additive to the formulation. | |
| Incomplete Cure (Soft/Gummy Material) | Low BDK Concentration: Not enough photoinitiator to achieve full polymerization throughout the material. | Increase the BDK concentration. |
| Insufficient UV Exposure: The UV dose (a combination of intensity and time) is too low. | - Increase the exposure time.- Decrease the distance between the lamp and the sample.- Check the age and output of the UV lamp. | |
| High BDK Concentration (Inner Filter Effect): For thicker coatings, excessive BDK at the surface blocks UV light from penetrating deeper. | Optimize the BDK concentration; a lower concentration may paradoxically improve the depth of cure. [2][4] | |
| Brittle or Cracked Cured Material | High BDK Concentration: Leads to excessive cross-linking and internal stress. | Reduce the BDK concentration. [1] |
| Yellowing of Cured Material | High BDK Concentration: Benzophenone derivatives can cause yellowing. | Reduce the BDK concentration to the minimum effective level. [1]Consider using a non-yellowing photoinitiator if color is critical. |
| Inconsistent Curing Results | Poor Mixing: The BDK is not uniformly dispersed in the formulation. | Ensure thorough mixing of the formulation before application. |
| Fluctuations in UV Lamp Output: The intensity of the UV lamp is not stable. | Monitor and maintain the UV lamp according to the manufacturer's recommendations. |
Data Presentation
The following tables summarize quantitative data from studies on the effect of photoinitiator concentration on curing performance.
Table 1: Effect of Photoinitiator Concentration on Gloss and Acrylate Conversion in a UV-Curable Self-Matting Coating
| Photoinitiator Concentration (wt%) | Gloss at 60° (GU) | Acrylate Conversion (%) |
| 0.5 | 4.9 | 94.7 |
| 2.0 | - | 95.9 |
| 4.0 | - | 96.2 |
Data adapted from a study on UV-curable self-matting coatings. The specific photoinitiator used was not this compound, but the trend is illustrative of the general effect of photoinitiator concentration. [5] Table 2: Influence of Photoinitiator (BAPO) Concentration on Peak Polymerization Rate at a 3-mm Depth
| Photoinitiator Concentration (wt%) | Time to Reach Peak Polymerization Rate (s) | | :--- | :--- | :--- | | 0.1 | 2.5 | | 0.5 | - | | 1.0 | - |
Data adapted from a study on photopolymer formulations for large-format additive manufacturing using a different photoinitiator (BAPO), but it demonstrates the impact of concentration on cure kinetics at depth. [6][7] Table 3: General Effect of Photoinitiator Concentration on Depth of Cure
| Photoinitiator Concentration | Depth of Cure |
| Increasing from low concentration | Initially increases |
| Exceeding optimal concentration | Begins to decrease |
This table represents a general trend observed in multiple studies. The optimal concentration is system-dependent. [2][4]
Experimental Protocols
Protocol for Determining the Optimal this compound (BDK) Concentration
1. Materials and Equipment:
-
UV-curable resin (e.g., acrylate or methacrylate-based oligomers and monomers)
-
This compound (BDK)
-
Co-initiator (e.g., a tertiary amine such as Ethyl-4-(dimethylamino)benzoate - EDB)
-
Substrate (e.g., glass slides, metal panels)
-
Film applicator (e.g., wire-wound bar coater)
-
UV curing system with controlled intensity and wavelength
-
Analytical equipment for cure evaluation (e.g., FTIR spectrometer, durometer for hardness testing, cross-hatch adhesion tester)
-
Personal Protective Equipment (PPE): UV-blocking safety glasses, gloves, lab coat.
2. Formulation Preparation:
-
Prepare a series of formulations with varying concentrations of BDK. A typical range to investigate would be 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, and 5.0% by weight.
-
For each formulation, first mix the oligomers and monomers until a homogeneous blend is achieved.
-
Add the co-initiator at a fixed concentration (e.g., a 1:1 molar ratio with the BDK at the mid-point of your concentration range).
-
In a light-protected container, add the pre-weighed BDK to each respective formulation.
-
Mix thoroughly until the BDK is completely dissolved. Gentle heating may be required, but avoid excessive temperatures.
3. Curing Procedure:
-
Apply a uniform film of each formulation onto the substrate using a film applicator to control the thickness.
-
Expose each coated substrate to UV radiation using the curing system. Keep the UV lamp intensity and the distance between the lamp and the substrate constant for all samples.
-
Vary the exposure time to determine the cure speed for each concentration.
4. Evaluation of Cured Films:
-
Surface Tackiness: Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will not have any fibers adhering to it.
-
Degree of Conversion: Use an FTIR spectrometer to measure the disappearance of the acrylate or methacrylate C=C double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) to quantify the degree of polymerization.
-
Hardness: Measure the Shore D hardness of the cured film using a durometer.
-
Adhesion: Perform a cross-hatch adhesion test (e.g., according to ASTM D3359) to evaluate the adhesion of the coating to the substrate.
-
Depth of Cure: For thicker samples, after curing, remove the uncured portion and measure the thickness of the cured layer.
5. Data Analysis and Optimization:
-
Plot the measured properties (degree of conversion, hardness, adhesion, depth of cure) as a function of BDK concentration.
-
Identify the BDK concentration that provides the best overall balance of properties for your specific application.
Mandatory Visualizations
Caption: Workflow for optimizing BDK concentration.
Caption: Troubleshooting logic for common curing issues.
References
- 1. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 2. uychem.com [uychem.com]
- 3. researchgate.net [researchgate.net]
- 4. uvebtech.com [uvebtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing [mdpi.com]
Technical Support Center: Reducing Yellowing in Polymers Cured with Benzophenone Dimethyl Ketal (BDK)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of yellowing in polymers cured with the photoinitiator Benzophenone Dimethyl Ketal (BDK).
Frequently Asked Questions (FAQs)
Q1: What causes the yellowing of polymers cured with this compound (BDK)?
A1: Yellowing in polymers cured with BDK, a benzophenone derivative, is primarily due to the formation of colored byproducts during the UV curing process. Upon exposure to UV light, BDK undergoes a chemical transformation to generate free radicals that initiate polymerization. However, side reactions can lead to the formation of chromophores, which are molecules that absorb light in the visible spectrum, causing a yellow appearance. The degradation of the polymer itself due to factors like photo-oxidation and thermal stress can also contribute to discoloration.[1][2] Specifically, the formation of phenol-containing compounds from the photoreaction of benzophenone-based initiators has been identified as a significant contributor to yellowing.
Q2: How does the concentration of BDK affect the degree of yellowing?
A2: The concentration of the photoinitiator plays a crucial role in the final color of the polymer. While a sufficient concentration of BDK is necessary for efficient curing, an excessive amount can lead to increased yellowing. This is because a higher concentration of the photoinitiator can result in a greater number of unreacted initiator molecules and their byproducts remaining in the polymer matrix, which can contribute to discoloration over time. It is essential to optimize the BDK concentration to strike a balance between curing efficiency and color stability.
Q.3: What role do curing conditions play in the yellowing process?
A3: Curing conditions significantly influence the extent of yellowing in BDK-cured polymers. Key factors include:
-
UV Wavelength and Intensity: The efficiency of the photoinitiator is dependent on the wavelength of the UV light source. Mismatching the UV source to the absorption spectrum of BDK can lead to inefficient curing and the formation of yellowing-inducing byproducts.
-
Curing Time: Over-exposure to UV radiation can cause degradation of the polymer backbone and the photoinitiator byproducts, leading to increased yellowing.[3]
-
Oxygen Inhibition: The presence of oxygen at the surface can interfere with the curing process, leading to a tacky surface and potentially contributing to yellowing. Curing in a nitrogen-inerted environment can mitigate this effect.[1]
-
Temperature: High temperatures during curing can accelerate degradation reactions within the polymer, contributing to discoloration.[4]
Q4: Are there alternative photoinitiators to BDK that exhibit less yellowing?
A4: Yes, several alternative photoinitiators are known for their non-yellowing or low-yellowing properties. Acylphosphine oxide-based photoinitiators, for instance, are often recommended for applications where color stability is critical.[5] Some commercially available alternatives include:
-
Omnirad 819 (BAPO): While effective, it can have solubility issues.
-
TPO-L: A less toxic alternative to TPO, but with lower initiation efficiency.
-
Esacure ONE, Omnirad 127, Esacure KIP 160: These can be blended with other photoinitiators for improved performance, especially for LED curing.[5]
It is important to note that the suitability of an alternative photoinitiator will depend on the specific polymer system and curing equipment.
Troubleshooting Guides
Issue 1: Significant Yellowing Immediately After Curing
Possible Causes:
-
Excessive BDK Concentration: The concentration of the photoinitiator is too high.
-
Inappropriate UV Curing Parameters: The UV intensity is too high, or the exposure time is too long.
-
Presence of Amines: Some amine-based synergists, used to overcome oxygen inhibition, can contribute to yellowing.[6]
Troubleshooting Steps:
-
Optimize BDK Concentration: Systematically reduce the concentration of BDK in your formulation and evaluate the impact on both cure speed and yellowness index.
-
Adjust Curing Parameters: Reduce the UV intensity or the curing time. Conduct a dose-response experiment to find the minimum energy required for a complete cure.
-
Evaluate Synergists: If using an amine synergist, consider replacing it with a non-yellowing alternative or a different type of synergist. Recent studies have shown that novel synergists can reduce the required photoinitiator concentration by up to 50% and significantly decrease yellowing.[6]
Issue 2: Gradual Yellowing of the Cured Polymer Over Time
Possible Causes:
-
Photo-oxidation: The cured polymer is degrading upon exposure to ambient light and oxygen.
-
Thermal Degradation: The polymer is being exposed to elevated temperatures during storage or use.
-
Migration of Unreacted Species: Unreacted BDK or its byproducts are migrating to the surface and degrading.
Troubleshooting Steps:
-
Incorporate Light Stabilizers: Add a combination of Hindered Amine Light Stabilizers (HALS) and UV absorbers to the formulation. HALS trap free radicals, while UV absorbers dissipate harmful UV radiation as heat.[7][8][9] Their synergistic use offers comprehensive protection.
-
Control Environmental Conditions: Store the cured polymer in a dark, cool environment to minimize exposure to light and heat.
-
Ensure Complete Cure: Verify that the polymer is fully cured to minimize the presence of unreacted components.
Quantitative Data Summary
| Parameter | Condition | Effect on Yellowing | Reference |
| BDK Concentration | Increasing concentration | Increased yellowing | General Knowledge |
| UV Dose | Excessive exposure | Increased yellowing | [3] |
| Amine Synergists | Presence in formulation | Can contribute to yellowing | [6] |
| HALS & UV Absorbers | Addition to formulation | Significantly reduces yellowing | [7][8][9] |
Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI)
This protocol follows the ASTM E313 standard for calculating the Yellowness Index from spectrophotometric data.[10][11]
Materials and Equipment:
-
Spectrophotometer or colorimeter
-
Standard white calibration plate
-
Polymer samples of uniform thickness
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer using a standard white plate according to the manufacturer's instructions.
-
Sample Preparation: Ensure the polymer samples are clean and have a uniform, flat surface. The sample should be thick enough to be opaque.
-
Measurement: Place the sample in the spectrophotometer's measurement port.
-
Data Acquisition: Measure the tristimulus values (X, Y, Z) of the sample under a specified illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Calculation: Calculate the Yellowness Index (YI) using the following formula for ASTM E313:
YI = [100(CxX - CzZ)] / Y
Where Cx and Cz are coefficients dependent on the illuminant and observer angle. For illuminant D65 and a 10° observer, Cx = 1.3013 and Cz = 1.1498.
Protocol 2: Evaluating the Effect of BDK Concentration on Yellowing
Objective: To determine the optimal concentration of BDK that provides efficient curing with minimal yellowing.
Procedure:
-
Formulation Preparation: Prepare a series of polymer formulations with varying concentrations of BDK (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight). Keep all other components of the formulation constant.
-
Sample Curing: Cure all samples under identical conditions (UV wavelength, intensity, and time).
-
Yellowness Index Measurement: Immediately after curing, measure the Yellowness Index of each sample according to Protocol 1.
-
Cure Characterization: Evaluate the degree of cure for each sample using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the reactive functional groups, or by measuring mechanical properties like hardness.
-
Data Analysis: Plot the Yellowness Index and the degree of cure as a function of BDK concentration to identify the optimal concentration range.
Visualizations
Caption: The photochemical pathways leading to polymer curing and yellowing.
Caption: A logical workflow for troubleshooting yellowing in BDK-cured polymers.
References
- 1. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. equitechintl.com [equitechintl.com]
- 3. artresin.com [artresin.com]
- 4. chillepoxy.com [chillepoxy.com]
- 5. radtech.org [radtech.org]
- 6. pcimag.com [pcimag.com]
- 7. specialchem.com [specialchem.com]
- 8. paint.org [paint.org]
- 9. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Yellowness Index (YI) ASTM E313 [intertek.com]
Technical Support Center: Troubleshooting Incomplete Polymerization with Benzophenone Dimethyl Ketal
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting incomplete polymerization when using the photoinitiator Benzophenone dimethyl ketal (BDK), also known as 2,2-Dimethoxy-2-phenylacetophenone (DMPA). The following frequently asked questions (FAQs) and troubleshooting steps are designed to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My polymerization is incomplete, resulting in a tacky or liquid surface. What are the primary causes?
A1: Incomplete polymerization when using this compound is most commonly attributed to one or more of the following factors:
-
Inadequate UV Exposure: Insufficient UV light intensity, incorrect wavelength, or an exposure time that is too short.
-
Incorrect Photoinitiator Concentration: The concentration of this compound can be either too low, generating an insufficient number of initiating radicals, or too high, leading to premature surface curing that blocks UV light from penetrating the full depth of the sample.
-
Oxygen Inhibition: Atmospheric oxygen can quench the free radicals generated by the photoinitiator, effectively terminating the polymerization chains, especially at the surface.
-
Monomer and Reagent Purity: Impurities in the monomer or other components of the formulation can inhibit the polymerization reaction.
Q2: What is the optimal concentration range for this compound?
A2: The ideal concentration of this compound is dependent on the specific monomer system, the thickness of the sample, and the desired properties of the final polymer. However, a general starting range is typically between 0.5% and 5% by weight of the total formulation.[1] For many applications, an optimal concentration is found to be between 0.1% and 2.5%.[1] It is crucial to optimize the concentration for your specific system.
Q3: What are the ideal UV light settings for curing with this compound?
A3: this compound is a Type I photoinitiator that undergoes homolytic cleavage upon UV exposure to form free radicals.[2] It has a primary absorbance peak in the UV-A range, typically around 340-365 nm.[3] Therefore, a UV source with a strong emission spectrum in this range is essential for efficient curing. The intensity of the UV source, often referred to as irradiance, is also a critical factor.[4] Higher irradiance can lead to faster curing but must be balanced to avoid issues like yellowing or brittleness.[1]
Q4: How can I minimize or prevent oxygen inhibition?
A4: Oxygen inhibition is a significant challenge in free-radical polymerization, especially for thin films where the surface-area-to-volume ratio is high. Several strategies can be employed to mitigate its effects:
-
Inert Atmosphere: Conducting the polymerization in an inert atmosphere, such as a nitrogen or argon glovebox, is one of the most effective methods.
-
Physical Barrier: Applying a transparent barrier, such as a glass slide or a thin polymer film, over the surface of the liquid resin can limit oxygen diffusion from the air.[5]
-
Chemical Additives: Incorporating amine synergists can help to reduce surface tackiness by counteracting the effects of oxygen quenching.[2]
-
Increased UV Intensity: A higher UV intensity can generate radicals at a faster rate, which can help to overcome the inhibitory effects of oxygen.
Troubleshooting Guide
Problem: Incomplete or Tacky Surface Cure
This is often a classic sign of oxygen inhibition or issues with the UV exposure at the surface.
| Possible Cause | Suggested Solution |
| Oxygen Inhibition | 1. Purge the reaction chamber with nitrogen or argon for 5-10 minutes before and during UV exposure. 2. If working in an open environment, apply a transparent barrier film (e.g., PET or glass) directly onto the surface of the resin before curing. 3. Consider adding an amine synergist to the formulation. |
| Low UV Intensity at the Surface | 1. Ensure the UV lamp is at the optimal distance from the sample as recommended by the manufacturer. 2. Check the age and output of your UV lamp; it may need replacement. 3. Measure the irradiance at the sample surface using a UV radiometer to confirm it meets the required levels for your system. |
| Incorrect Wavelength | 1. Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound (ideally strong emission at ~365 nm). |
Problem: Incomplete Bulk Polymerization (Liquid or Gel-like Interior)
This issue typically points to problems with UV light penetration or the formulation itself.
| Possible Cause | Suggested Solution |
| High Photoinitiator Concentration | An excessively high concentration of this compound can lead to a "shielding effect," where the surface cures rapidly and blocks UV light from reaching the underlying material. Reduce the photoinitiator concentration in increments of 0.5% and repeat the experiment. |
| UV Light Scattering or Absorption | If your formulation contains fillers, pigments, or other UV-absorbing additives, they can prevent light from penetrating the full depth of the sample. 1. Reduce the concentration of the interfering additive. 2. Use a more powerful UV source or increase the exposure time. |
| Insufficient UV Exposure Time | Increase the UV exposure time in increments to allow for deeper penetration and more complete conversion of the monomer. |
Problem: Inconsistent Polymerization or Gel Formation
Inconsistent results can be frustrating and often point to issues with the preparation of the reaction mixture or the purity of the components.
| Possible Cause | Suggested Solution |
| Monomer Impurities | Monomers can contain inhibitors added for stabilization during storage. These inhibitors must be removed before polymerization. Refer to the experimental protocol below for monomer purification. |
| Poor Solubility of this compound | Ensure that the photoinitiator is completely dissolved in the monomer or solvent before initiating polymerization. Gentle heating or sonication may be required. |
| Inhomogeneous Mixing | Thoroughly mix all components of the formulation to ensure a uniform distribution of the photoinitiator and any other additives. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| This compound Concentration | 0.5% - 5.0% (w/w) | Optimal concentration is system-dependent.[1] |
| UV Wavelength | 340 - 380 nm | Peak absorbance is typically around 365 nm. |
| UV Irradiance | 10 - 100 mW/cm² | Higher irradiance may be needed for pigmented systems or to overcome oxygen inhibition.[6] |
| Exposure Time | Seconds to Minutes | Highly dependent on sample thickness, formulation, and UV intensity. |
Experimental Protocols
Protocol 1: Measurement of UV Lamp Intensity
Objective: To ensure the UV source is providing sufficient and consistent irradiance for polymerization.
Materials:
-
UV Radiometer with a sensor appropriate for the UV-A range (e.g., 365 nm).
-
UV lamp to be tested.
-
Sample holder or stage at the typical experimental distance from the lamp.
Procedure:
-
Turn on the UV lamp and allow it to warm up for the manufacturer-recommended time to ensure a stable output.
-
Place the UV radiometer's sensor at the exact position and distance where your sample will be irradiated.
-
Record the irradiance reading in mW/cm².
-
Repeat the measurement at multiple points across the exposure area to check for uniformity.
-
Compare the measured irradiance to the recommended values for your specific resin system or to previous successful experiments.
Protocol 2: Purification of Monomers to Remove Inhibitors
Objective: To remove inhibitors (like hydroquinone) from monomers that can prevent polymerization.
Materials:
-
Monomer (e.g., an acrylate or methacrylate).
-
5% Sodium Hydroxide (NaOH) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
-
Beakers and flasks.
-
Rotary evaporator (optional).
Procedure:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of 5% NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The NaOH solution will react with and extract the acidic inhibitor.
-
Allow the layers to separate. The aqueous layer (containing the inhibitor) is typically the bottom layer. Drain and discard the aqueous layer.
-
Repeat the washing step with fresh 5% NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the monomer with deionized water to remove any residual NaOH.
-
Drain the monomer into a clean, dry flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer to remove any remaining water. Swirl the flask and let it sit for 15-30 minutes.
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer should be used immediately or stored in a refrigerator and protected from light. For long-term storage, a small amount of inhibitor may need to be re-added.
Visualizing Troubleshooting and Mechanisms
Caption: A workflow diagram for troubleshooting incomplete polymerization.
References
Technical Support Center: Optimizing Benzophenone Dimethyl Ketal Photoinitiator Systems
Welcome to the technical support center for Benzophenone (BP) and its derivatives, such as Benzophenone Dimethyl Ketal, a widely used Type II photoinitiator system. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the curing speed of their photopolymerization experiments.
Troubleshooting Guide: Slow Curing Speed
This guide addresses common issues that can lead to decreased curing efficiency in Benzophenone-based systems.
Question: My formulation is curing too slowly. What are the primary factors I should investigate?
Answer: Slow curing speeds in Benzophenone (BP) photoinitiator systems can be attributed to several factors. The main areas to investigate are the concentration and type of the amine synergist, the concentration of the Benzophenone photoinitiator, the intensity and wavelength of the UV light source, and the reaction temperature. Oxygen inhibition at the surface can also significantly slow down the curing process.[1][2][3]
Question: How does the amine synergist concentration affect the curing speed?
Answer: Benzophenone is a Type II photoinitiator and requires a co-initiator, typically a tertiary amine, to generate free radicals efficiently.[4][5] The amine synergist donates a hydrogen atom to the excited Benzophenone molecule, initiating the polymerization process.[4] An inadequate concentration of the amine synergist will result in a lower concentration of initiating radicals and consequently, a slower curing speed. It is crucial to optimize the concentration of the amine synergist for your specific formulation.[1][6] Commonly used amine synergists include N-methyldiethanolamine (MDEA), ethyl-4-dimethylaminobenzoate (EPD), and 2-ethylhexyl-4-dimethylaminobenzoate (EHA).[1]
Question: Can the concentration of Benzophenone itself be a limiting factor?
Answer: Yes, the concentration of the photoinitiator plays a critical role. Initially, increasing the photoinitiator concentration leads to a higher rate of radical generation and faster curing speeds.[2][7] However, an excessively high concentration can be detrimental, leading to a phenomenon known as "light blocking" or "inner filter effect."[2][7] In this scenario, the high concentration of photoinitiator at the surface absorbs most of the UV light, preventing it from penetrating deeper into the formulation and resulting in incomplete through-cure and a decrease in the overall curing depth.[2][8] Finding the optimal photoinitiator concentration is therefore a key step in formulation development.[8]
Question: My surface cure is tacky, while the bulk of the material seems cured. What causes this?
Answer: Tacky surface cure is a classic sign of oxygen inhibition. Atmospheric oxygen can quench the excited state of the photoinitiator or react with the generated free radicals, terminating the polymerization chain reaction at the surface.[1] Amine synergists are effective at mitigating oxygen inhibition by scavenging oxygen, which in turn improves the conversion of the initiator to active radicals.[1] Increasing the concentration of the amine synergist or using a more reactive synergist can often resolve this issue.[1][6] Additionally, increasing the UV light intensity can sometimes overcome the effects of oxygen inhibition.[2]
Question: Does the UV lamp's intensity and wavelength matter for Benzophenone systems?
Answer: Absolutely. The efficiency of a photoinitiator is directly related to its ability to absorb light at the emission wavelengths of the UV source.[9][10] Benzophenone and its derivatives typically have strong absorption in the UV-A range.[5][9] It is essential to match the emission spectrum of your UV lamp with the absorption spectrum of the Benzophenone derivative you are using.[9] Furthermore, increasing the light intensity generally leads to a higher rate of radical generation and a faster polymerization rate.[11][12] However, for very low light intensities (below 1 mW/cm²), primary radical termination can become a dominant and less efficient pathway.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photoinitiation for a Benzophenone/amine synergist system?
A1: Benzophenone is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state of Benzophenone then abstracts a hydrogen atom from the amine synergist (co-initiator). This process generates a ketyl radical from the Benzophenone and a highly reactive amino-alkyl radical from the synergist. The amino-alkyl radical is typically the primary species that initiates the polymerization of the monomers (e.g., acrylates).[4][5][15]
Q2: How does temperature influence the curing speed?
A2: Increasing the temperature generally increases the rate of photopolymerization.[16][17] This is due to several factors, including an increase in the mobility of the monomer and reactive species, and an increase in the propagation rate constant.[16] Higher temperatures can lead to a more significant exothermic effect during polymerization and a higher final monomer conversion.[16] However, at very high temperatures, oxygen inhibition can be accelerated due to increased oxygen diffusion into the resin.[17] The photopolymerization reaction itself is exothermic, which can lead to a temperature increase within the sample during curing.[18]
Q3: Are there alternatives or enhancers to traditional amine synergists?
A3: Yes, novel synergists are being developed that can improve polymerization kinetics and depth of cure. Some new chemistries have been shown to be so effective that the photoinitiator concentration could be reduced by as much as 50% without a significant loss in curing properties.[1] These new synergists may work through different mechanisms, such as a "photo-amplifying effect" that reduces the instances of non-productive return of the photoinitiator to the ground state.[1]
Q4: Can I use Benzophenone derivatives for pigmented or filled systems?
A4: Curing pigmented or filled systems can be challenging due to the scattering and absorption of UV light by the pigments or fillers. For these applications, photoinitiators with absorption at longer wavelengths are often preferred to achieve sufficient cure depth.[9] Certain Benzophenone derivatives, like 4,4'-Bis(diethylamino)benzophenone, exhibit strong absorption in the UV-A range, making them suitable for some pigmented systems.[9] Optimizing the photoinitiator and synergist concentrations, as well as the light intensity, is critical for successfully curing such formulations.
Data Presentation
Table 1: Effect of Photoinitiator Concentration on Cure Depth
| Photoinitiator Concentration (wt%) | Cure Depth (mm) at 15 mJ/cm² | Cure Depth (mm) at 30 mJ/cm² | Cure Depth (mm) at 60 mJ/cm² |
| 0.3 | ~0.8 | ~1.3 | ~2.0 |
| 0.5 (Optimal) | 0.943 | 1.529 | 2.256 |
| 1.0 | ~0.85 | ~1.4 | ~2.1 |
| 2.0 | ~0.7 | ~1.2 | ~1.8 |
| 3.0 | ~0.6 | ~1.0 | ~1.5 |
Note: Data is illustrative, based on trends reported in the literature where an optimal photoinitiator concentration exists for maximizing cure depth.[7][8] At concentrations above the optimum, the cure depth decreases due to the light-blocking effect.
Table 2: Influence of Temperature on Photopolymerization Rate
| Temperature (°C) | Maximum Heat Flow Rate (mW) | Final Conversion (%) |
| -10 | Low | Lower |
| 10 | Moderate | Moderate |
| 30 | High | Higher |
| 50 | Highest | Highest |
Note: This table summarizes the general trend observed where increasing the temperature leads to a higher rate of polymerization (indicated by maximum heat flow) and a greater final monomer conversion.[16]
Experimental Protocols
Methodology 1: Measuring Curing Kinetics with Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a technique used to measure the heat released during a photopolymerization reaction, which is directly proportional to the rate of reaction.
-
Sample Preparation: Prepare the formulation containing the monomer, Benzophenone photoinitiator, and amine synergist at the desired concentrations.
-
Instrument Setup: Place a small, precisely weighed amount of the liquid formulation into a DSC sample pan. Place the pan in the Photo-DSC instrument.
-
Experimental Conditions: Set the instrument to the desired isothermal temperature.
-
Initiation: Irradiate the sample with a UV lamp of a specific intensity and wavelength. The instrument will record the heat flow as a function of time.
-
Data Analysis: The exothermic peak on the resulting thermogram represents the polymerization reaction. The area under the peak is proportional to the total heat of polymerization and can be used to calculate the degree of monomer conversion. The peak height is proportional to the maximum rate of polymerization.[16][19]
Methodology 2: Determining Monomer Conversion with Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C double bonds) in real-time during UV exposure.
-
Sample Preparation: A thin film of the liquid formulation is placed between two transparent substrates (e.g., KBr or NaCl plates).
-
Instrument Setup: The sample is placed in the FTIR spectrometer, positioned in the path of both the IR beam and a UV light source.
-
Data Acquisition: The FTIR spectrum is continuously recorded as the sample is irradiated with UV light.
-
Data Analysis: The decrease in the absorbance of the characteristic peak for the reactive monomer group (e.g., the acrylate double bond peak at ~6200 cm⁻¹ in the near-IR or ~810 cm⁻¹ in the mid-IR) is monitored over time.[1] The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area before UV exposure.
Visualizations
Caption: Mechanism of a Type II Photoinitiator System.
Caption: Workflow for Curing Speed Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. pcimag.com [pcimag.com]
- 2. uvebtech.com [uvebtech.com]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. pcimag.com [pcimag.com]
- 7. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. princeton.edu [princeton.edu]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of Light Intensity on the Free-Radical Photopolymerization Kinetics of 2-Hydroxyethyl Methacrylate: Experiments and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. forum.formlabs.com [forum.formlabs.com]
- 19. researchgate.net [researchgate.net]
Storage stability and handling of Benzophenone dimethyl ketal formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Benzophenone Dimethyl Ketal (BDK) formulations. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and experimentation of BDK formulations in a question-and-answer format.
Question: My BDK formulation has turned yellow after storage. What is the likely cause and how can I prevent it?
Answer: A yellow discoloration in your BDK formulation is a common indicator of degradation, often due to exposure to light (photodegradation) or incompatible excipients. BDK, like other benzophenone derivatives, can undergo photochemical reactions upon exposure to UV light, leading to the formation of colored byproducts. To prevent this, always store BDK formulations in amber or opaque containers to protect them from light. Additionally, ensure that all excipients used in the formulation are compatible and do not contain reactive impurities that could promote degradation.
Question: I am observing precipitation or crystallization in my liquid BDK formulation upon standing. What could be the reason?
Answer: Precipitation or crystallization in a liquid BDK formulation can be attributed to several factors:
-
Solvent Incompatibility: BDK may have limited solubility in the chosen solvent system. Ensure that the solvent or co-solvent system is optimized for the desired concentration of BDK.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of BDK, leading to crystallization. Store the formulation at a controlled room temperature unless otherwise specified.
-
pH Shift: Changes in the pH of the formulation can affect the stability and solubility of BDK. Buffer the formulation to a stable pH range if necessary.
Question: My final product has a noticeable odor that was not present initially. What could be the source?
Answer: The development of an odor can be a sign of chemical degradation. Certain degradation pathways of benzophenone derivatives can produce volatile byproducts with distinct smells. It is crucial to investigate the identity of these byproducts using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to understand the degradation pathway and its potential toxicity. Storing the formulation under recommended conditions (cool, dark, and in a tightly sealed container) can help minimize the formation of these volatile compounds.
Question: I am seeing a loss of potency or reduced photoinitiating activity in my BDK formulation over time. How can I troubleshoot this?
Answer: A loss of potency is a direct consequence of BDK degradation. To troubleshoot this, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the amount of active BDK remaining in the formulation. By analyzing samples stored under different conditions (e.g., protected from light vs. exposed to light), you can identify the primary cause of degradation and take corrective actions, such as optimizing the packaging and storage conditions.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound (BDK) and its formulations?
BDK and its formulations should be stored in tightly closed, light-resistant containers in a cool, dry, and well-ventilated area.[1] Avoid exposure to high temperatures and direct sunlight to prevent thermal and photodegradation.
Is BDK sensitive to moisture?
Yes, some sources indicate that BDK is moisture-sensitive.[1] It is advisable to store it under an inert gas and protect it from moisture to prevent potential hydrolysis of the ketal group, which could lead to the formation of benzophenone and methanol.
What are the known degradation pathways for BDK?
While specific degradation pathways for BDK are not extensively documented in publicly available literature, based on the chemistry of benzophenone and related ketals, the following pathways are plausible:
-
Photodegradation: Upon exposure to UV light, BDK can undergo photochemical reactions, leading to the formation of various degradation products.
-
Hydrolysis: The dimethyl ketal group is susceptible to hydrolysis, especially under acidic conditions, which would yield benzophenone and methanol.
-
Oxidation: While generally stable to oxidation, under harsh oxidative conditions, degradation of the aromatic rings or cleavage of the molecule could occur.
What are some common excipients that are incompatible with BDK?
Excipients containing reactive impurities such as peroxides, strong acids, or certain metal ions can promote the degradation of BDK.[2] It is recommended to perform compatibility studies with all excipients before finalizing a formulation.
Quantitative Data on Stability
While specific quantitative stability data for BDK is limited in the public domain, the following table summarizes the expected stability profile based on the behavior of structurally similar benzophenone derivatives.
| Stress Condition | Potential Degradation Products | Expected Rate of Degradation | Recommended Mitigation |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Benzophenone, Methanol | Moderate to High | Avoid acidic excipients; use buffered systems. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Benzophenone, Methanol | Low to Moderate | Avoid strongly basic excipients. |
| Oxidation (e.g., 3% H₂O₂) | Hydroxylated derivatives, cleavage products | Low | Use antioxidants if necessary; protect from oxidative stress. |
| Thermal Degradation (e.g., >60°C) | Various decomposition products | Low to Moderate | Store at controlled room temperature; avoid excessive heat. |
| Photodegradation (UV/Vis light) | Various photoproducts | High | Store in light-resistant containers. |
Experimental Protocols
Protocol for Forced Degradation Studies of a BDK Formulation
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of a BDK formulation.
1. Preparation of Stock Solution: Prepare a stock solution of the BDK formulation at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and stored under the same temperature conditions.
3. Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method (see protocol below).
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of BDK and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point for benzophenone derivatives. The gradient can be optimized to achieve separation of all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where BDK and its potential degradation products have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of BDK in the presence of its degradation products.
Visualizations
Caption: Troubleshooting workflow for common issues with BDK formulations.
Caption: Potential degradation pathways of this compound (BDK).
References
Technical Support Center: Benzophenone Dimethyl Ketal (BDK) Photoinitiation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of light intensity on photoinitiation using Benzophenone Dimethyl Ketal (BDK), a Type I photoinitiator. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does light intensity generally affect the rate of photoinitiation with BDK?
A1: The rate of radical generation, and consequently the rate of polymerization, generally increases with light intensity. This is because a higher light intensity provides more photons to excite the BDK molecules, leading to a greater number of initiating radicals being formed per unit of time.
Q2: Is there a linear relationship between light intensity and the polymerization rate?
A2: Not always. While the polymerization rate tends to increase with light intensity, the relationship is not always linear. One study on dimethacrylate systems showed the rate of polymerization to be proportional to the light intensity raised to the power of 0.6. The exact relationship can depend on various factors including the monomer system, photoinitiator concentration, and the presence of inhibitors.
Q3: Can excessively high light intensity be detrimental to the photopolymerization process?
A3: Yes, excessively high light intensity can have negative effects. It can lead to very rapid polymerization at the surface of the sample, which can prevent light from penetrating deeper into the material, resulting in incomplete curing. Additionally, high light intensity can sometimes lead to a decrease in the final monomer conversion.[1]
Q4: How does light intensity affect the final monomer conversion?
A4: The effect of light intensity on the final degree of conversion (DC) can be complex. In some systems, increasing the light intensity leads to a higher final DC. However, in other cases, especially at very high intensities, the final DC might decrease or plateau.[1] This can be due to the rapid formation of a dense polymer network that restricts the mobility of unreacted monomers and radicals.
Q5: What is the role of a co-initiator with Benzophenone, and how does light intensity play a role?
A5: Benzophenone (the parent compound of BDK) is a Type II photoinitiator and requires a co-initiator (like an amine) to generate free radicals. Upon UV irradiation, the benzophenone abstracts a hydrogen atom from the co-initiator, creating the initiating radicals. While BDK is a Type I photoinitiator and can cleave directly, the efficiency of related benzophenone systems is highly dependent on the interaction with co-initiators. The rate of this interaction and subsequent radical formation is influenced by light intensity, as a higher intensity will excite more benzophenone molecules to their reactive triplet state.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Slow or Incomplete Curing | 1. Insufficient Light Intensity: The light source may not be providing enough energy to efficiently generate radicals. 2. Incorrect Wavelength: The emission spectrum of the light source may not overlap well with the absorption spectrum of BDK. 3. High Oxygen Inhibition: Oxygen can quench the excited state of the photoinitiator and scavenge free radicals. | 1. Increase the light intensity of your UV source. Ensure the lamp is properly warmed up and the output is calibrated. 2. Verify that your UV lamp emits strongly in the absorption range of BDK (typically around 340-370 nm). 3. Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during curing to minimize oxygen inhibition. |
| Surface Curing Only (Poor Through-Cure) | 1. Excessively High Light Intensity: Leads to rapid polymerization at the surface, creating a barrier that prevents light penetration. 2. High Photoinitiator Concentration: Can lead to a high degree of light absorption at the surface. | 1. Reduce the light intensity or use a "soft-start" curing profile (gradually increasing intensity). 2. Optimize the BDK concentration. A lower concentration might allow for deeper light penetration. |
| Inconsistent Curing Results | 1. Fluctuations in Light Source Output: An aging lamp or unstable power supply can cause variable light intensity. 2. Variable Sample Thickness or Geometry: Affects the path length of the light and the overall energy dose received. | 1. Regularly check and calibrate your UV light source. Replace aging lamps. 2. Ensure consistent sample preparation with uniform thickness. |
| Yellowing of the Cured Polymer | 1. Photodegradation Products: High light intensity can sometimes lead to the formation of colored byproducts from the photoinitiator or the polymer matrix. | 1. Reduce the light intensity to the minimum required for efficient curing. 2. Consider using a photoinitiator system that is less prone to yellowing if the application is color-sensitive. |
Quantitative Data
The following tables summarize the effect of light intensity on polymerization kinetics from studies on related photopolymer systems. While not specific to BDK, they illustrate the general trends.
Table 1: Effect of Light Intensity on Polymerization Rate and Final Conversion
| Light Intensity (mW/cm²) | Polymerization Rate (%·s⁻¹) | Final Monomer Conversion (%) |
| 5 | 0.8 | 71 |
| 50 | 1.5 | 73 |
| 100 | 2.1 | 75 |
| 147 | 2.5 | 76 |
Data adapted from a study on a Type II photoinitiator system, illustrating the general trend of increased polymerization rate and conversion with higher light intensity.
Table 2: Variation of Rate Maxima with Light Intensity for a Hydrophobic Resin System
| Light Intensity (mW/cm²) | Rate Maxima (s⁻¹) |
| 25 | ~0.03 |
| 50 | ~0.05 |
| 100 | ~0.07 |
| 229 | ~0.10 |
| 455 | ~0.09 |
| 679 | ~0.09 |
This data shows that for this particular system, the rate maxima increased with light intensity up to a certain point (229 mW/cm²) and then plateaued or slightly decreased at higher intensities.[1]
Experimental Protocols
Protocol: Investigating the Effect of Light Intensity on the Photopolymerization of an Acrylate Formulation using BDK
1. Materials:
- Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
- This compound (BDK)
- Inert gas (Nitrogen or Argon)
- Solvent (if necessary, e.g., for preparing stock solutions)
- Glass slides and spacers (e.g., 100 µm thickness)
- UV curing system with adjustable intensity (e.g., 365 nm lamp)
- Radiometer to measure light intensity
2. Preparation of the Formulation:
- Prepare a stock solution of BDK in the acrylate monomer at a desired concentration (e.g., 1% w/w).
- Ensure complete dissolution by gentle stirring, protecting the solution from ambient light.
3. Experimental Setup:
- Assemble a mold using two glass slides separated by spacers of a defined thickness.
- Place the UV lamp at a fixed distance above the sample stage.
- Use a radiometer to measure and adjust the light intensity at the sample surface to the desired levels (e.g., 25, 50, 100, 200 mW/cm²).
4. Curing Procedure:
- Inject the monomer/BDK formulation into the glass slide mold.
- Place the filled mold in a chamber and purge with an inert gas for 5-10 minutes to remove oxygen.
- Expose the sample to UV light at the first desired intensity for a set period (e.g., 60 seconds).
- Repeat the curing procedure for each desired light intensity, using a fresh sample for each experiment.
5. Analysis:
- The degree of conversion can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C bond absorption peak (typically around 1635 cm⁻¹).
- The polymerization rate can be monitored in real-time using Real-Time FTIR.
Visualizations
Caption: Photoinitiation and polymerization workflow using BDK.
Caption: Troubleshooting workflow for slow or incomplete curing.
References
Technical Support Center: Minimizing Benzophenone Dimethyl Ketal (BDMK) Migration from Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the migration of Benzophenone Dimethyl Ketal (BDMK) and other benzophenone-derivatives from polymeric materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high levels of BDMK migration from our polymer into the packaged product. What are the likely causes?
A1: High migration of BDMK is likely due to several factors that increase its mobility within the polymer matrix. Key contributing factors include:
-
High Storage Temperature: Elevated temperatures significantly increase the diffusion rate of BDMK within the polymer.[1][2][3]
-
Inappropriate Polymer Selection: Polymers like Low-Density Polyethylene (LDPE) are known to be poor barriers for low molecular weight substances like BDMK, allowing for higher migration.[4][5]
-
Direct Contact: Direct contact between the BDMK-containing polymer and the product facilitates migration.[6]
-
High Initial BDMK Concentration: A higher initial concentration of BDMK in the polymer creates a larger driving force for migration.
-
Product Composition: Products with high-fat content can accelerate the migration of lipophilic compounds like BDMK.[2][6]
Q2: How can we reduce BDMK migration without reformulating the primary polymer?
A2: If changing the primary polymer is not feasible, several strategies can be employed:
-
Introduce a Functional Barrier: Incorporating a barrier layer made of materials like Polyethylene Terephthalate (PET) or a multilayer film with EVOH can effectively block BDMK migration.[4][7][8]
-
Optimize Storage Conditions: Storing the product at lower (chilled or frozen) temperatures can dramatically reduce the rate of migration.[4][5][6] A reduction of migration by a factor of six has been observed for chilled/frozen storage compared to ambient storage.[6]
-
Modify the Photoinitiator: Consider replacing BDMK with a high molecular weight or polymerizable photoinitiator. These alternatives have significantly lower mobility.[9][10][11][12]
Q3: What are "polymeric" and "polymerizable" photoinitiators, and how do they prevent migration?
A3:
-
Polymeric Photoinitiators: These are macromolecules with photoinitiating groups attached. Their high molecular weight and large size severely restrict their movement within the polymer matrix, thus minimizing migration.[9][12]
-
Polymerizable Photoinitiators: These are smaller molecules that have a reactive group (like an acrylate or methacrylate) in their structure. During the UV curing process, this group forms a covalent bond with the polymer network, effectively locking the photoinitiator in place and preventing it from migrating.[10][11][13]
Q4: What is the most effective type of barrier film to prevent BDMK migration?
A4: Multilayer films containing a high-performance barrier material are most effective. For instance, a multilayer film of PET/SiOx/PE has been shown to result in negligible benzophenone migration into cakes, whereas a simple Polypropylene (PP) film was not an effective barrier.[7][8] Polyethylene terephthalate (PET) is generally considered a much better barrier to diffusion than low-density polyethylene (LDPE).[4]
Q5: Can microwave heating of a packaged product affect BDMK migration?
A5: Yes, microwave heating can accelerate the migration of less volatile substances like BDMK by increasing the temperature.[5] However, for more volatile compounds, microwaving might decrease their concentration in the food due to volatilization.[5]
Quantitative Data on Benzophenone Migration
The following table summarizes quantitative data on benzophenone migration under various experimental conditions.
| Polymer/Packaging | Food/Simulant | Temperature (°C) | Time | Migration Level | Reference |
| Polypropylene (PP) sleeve | Cake | 70 | 48 hours | 3,800 µg/g | [7][8] |
| Multilayer film (PP/EVOH/PP) | Cake | 70 | 48 hours | 1,400 µg/g | [7][8] |
| Multilayer film (PET/SiOx/PE) | Cake | 70 | 48 hours | Negligible | [7][8] |
| Polypropylene (PP) sleeve | Cake | 40 | 10 days | 1,400 µg/g | [7] |
| Multilayer film (PP/EVOH/PP) | Cake | 40 | 10 days | 45 µg/g | [7] |
| Cartonboard (direct contact) | High-fat chocolate | Room Temperature | - | 7.3 mg/kg | [6] |
| Low-Density Polyethylene (LDPE) | Various foodstuffs | 20, 40, 60 | up to 15 days | Nearly 100% into high-fat foods, 70-80% into lower-fat foods | [14] |
Key Experimental Protocols
Methodology for Quantifying Benzophenone Migration
The following are generalized protocols for common analytical techniques used to measure the migration of benzophenone and its derivatives.
1. Sample Preparation: Extraction
-
For Solid Foodstuffs: Homogenize the food sample. Extraction is typically performed with a solvent like acetonitrile or ethanol.[8][15] A common procedure involves vortexing the homogenized sample with the solvent, followed by centrifugation.[15]
-
For Liquid Foodstuffs/Simulants: The liquid sample can often be directly analyzed or may require a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and concentration.[16][17]
-
For Polymer/Packaging Material: The packaging material is extracted with a suitable solvent (e.g., ethanol) to determine the initial concentration of the photoinitiator.[16]
2. Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD):
-
Principle: This technique separates compounds based on their interaction with a stationary phase (column) and a mobile phase. The UV or DAD detector quantifies the compound based on its light absorption.
-
Typical Conditions:
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds in a gaseous mobile phase. The mass spectrometer then identifies and quantifies the compounds based on their mass-to-charge ratio.
-
Typical Conditions:
-
Column: Apolar columns, such as those with a 5% phenyl- 95% dimethylpolysiloxane stationary phase, are frequently used.[17]
-
Injection: Split/splitless injection is a common technique.[17]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
-
Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS):
-
Principle: This is a highly sensitive and selective method that combines the separation power of UPLC with the detection capabilities of tandem mass spectrometry.
-
Typical Conditions:
-
Visualizing Migration Factors and Mitigation Strategies
The following diagram illustrates the relationship between factors that influence BDMK migration and the corresponding strategies to minimize it.
Caption: Factors influencing BDMK migration and corresponding mitigation strategies.
References
- 1. qascf.com [qascf.com]
- 2. Determination of key diffusion and partition parameters and their use in migration modelling of benzophenone from low-density polyethylene (LDPE) into different foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies of functional barriers to migration. 3. Migration of benzophenone and model ink components from cartonboard to food during frozen storage and microwave heating - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 6. Benzophenone in cartonboard packaging materials and the factors that influence its migration into food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. books.rsc.org [books.rsc.org]
- 10. uvebtech.com [uvebtech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. data.epo.org [data.epo.org]
- 14. Modeling of migration from LDPE | Food Packaging Forum [foodpackagingforum.org]
- 15. Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 18. jfda-online.com [jfda-online.com]
- 19. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Benzophenone Dimethyl Ketal Efficiency with Amine Synergists
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working with Benzophenone dimethyl ketal (BDK) and amine synergists in photopolymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an amine synergist when used with a Type II photoinitiator like Benzophenone?
A1: Amine synergists serve two main functions when paired with Norrish Type II photoinitiators such as benzophenone. First, upon excitation by UV light, the benzophenone abstracts a hydrogen atom from the tertiary amine. This process generates a highly reactive alkyl-amino free radical, which then initiates the polymerization of monomers and oligomers in the formulation.[1][2] Second, amine synergists are crucial for mitigating oxygen inhibition, a common issue in UV curing performed in the presence of air.[1][3]
Q2: How do amine synergists combat oxygen inhibition?
A2: Oxygen present in the curing environment can react with the growing polymer radical chains, converting them into less reactive peroxy radicals. This reaction quenches the polymerization process, often resulting in a tacky or uncured surface. Tertiary amines effectively counteract this by reacting with the peroxy radicals, converting them back into reactive alkyl-amino radicals. This process scavenges oxygen and allows the polymerization to proceed efficiently at the surface.[1][3][4]
Q3: My cured product is exhibiting significant yellowing. What is the cause and how can I reduce it?
A3: Yellowing in UV-cured systems can be attributed to several factors. The use of certain photoinitiators, like those based on 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO), is known to cause yellowing.[5][6] Additionally, tertiary amine synergists themselves can contribute to photoyellowing through hydroperoxidation, which leads to the formation of light-absorbing conjugated unsaturated carbonyl products.[7] To reduce yellowing, consider using novel synergists that have been shown to substantially reduce this effect or optimizing the concentration of the existing amine synergist.[5][6]
Q4: What are the differences between common amine synergists like MDEA, EDB, and EHA?
A4: N-methyl diethanolamine (MDEA) and triethanolamine are simple, low molecular weight amines that are very effective but can suffer from issues like migration and blushing (moving to the surface) after curing.[1][2] Aminobenzoate compounds like ethyl-4-dimethylaminobenzoate (EDB) and 2-ethylhexyl-4-dimethylaminobenzoate (EHA) are more hydrophobic, making them suitable for applications like lithographic inks.[1][2] Another class, acrylated amines, are formed by reacting secondary amines with acrylate monomers. A key advantage of acrylated amines is that they can co-polymerize into the polymer matrix, reducing the potential for migration of unreacted species.[1][2]
Q5: Can I reduce the concentration of this compound by using an amine synergist?
A5: Yes, highly efficient amine synergists can significantly improve the kinetics of polymerization, allowing for a reduction in the photoinitiator concentration. Studies have shown that with the incorporation of novel synergist chemistry at 1.0-1.5%, the concentration of benzophenone and other photoinitiators like TPO and Benzyl dimethyl ketal (BDK) could be reduced by as much as 50% without a noticeable difference in the final properties of the cured material.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Surface Cure / Tacky Surface | Oxygen Inhibition: Atmospheric oxygen is quenching the free radicals at the surface before full polymerization can occur.[1][3] | 1. Increase Amine Synergist Concentration: Ensure sufficient amine is present to scavenge oxygen.[8] 2. Use a More Reactive Synergist: Switch to a more effective hydrogen-donating amine. 3. Inert Atmosphere: If possible, conduct the curing process under an inert atmosphere (e.g., nitrogen) to eliminate oxygen.[1] |
| Slow Cure Speed | Insufficient Radical Generation: The concentration of the photoinitiator or synergist may be too low, or the UV lamp output may not be optimal for the photoinitiator's absorption spectrum. | 1. Optimize Concentrations: Systematically vary the concentrations of both the BDK and the amine synergist to find the optimal ratio.[8] 2. Check UV Lamp: Ensure the UV source has a strong output in the absorption range of BDK. 3. Consider a Different Synergist: Some novel synergists have been shown to markedly improve polymerization kinetics.[5][6] |
| Poor Depth of Cure | UV Light Attenuation: The formulation may be too opaque, or the photoinitiator concentration is too high at the surface, preventing UV light from penetrating deeper into the sample. | 1. Reduce Photoinitiator Concentration: High concentrations can lead to a "shielding" effect. Reducing the BDK level, especially when using an efficient synergist, can improve through-cure.[5][6] 2. Check for UV Absorbing Additives: Ensure other components in the formulation (e.g., pigments, fillers) are not excessively absorbing the UV light. |
| Migration of Unreacted Components | Low Molecular Weight Species: Unreacted photoinitiator or simple amine synergists (like MDEA, EDB, EHA) can migrate out of the cured polymer over time.[1][3] | 1. Use Polymeric/Acrylated Amines: Employ amine synergists that have acrylate functionality, allowing them to be covalently bound into the polymer network during curing.[1][2] 2. Optimize Cure Conditions: Ensure the highest possible degree of conversion to minimize residual monomers and photoinitiators. |
Quantitative Data Summary
The use of advanced synergists can significantly enhance the efficiency of the photoinitiation system, allowing for lower concentrations of the primary photoinitiator.
Table 1: Effect of a Novel Synergist on Photoinitiator Concentration
| Photoinitiator | Synergist Type | Synergist Concentration | Possible Photoinitiator Reduction | Reference |
| Benzophenone | Novel Synergist | 1.0 - 1.5% | Up to 50% | [5][6] |
| TPO, CPK, BDK | Novel Synergist | 1.0 - 1.5% | Up to 50% | [5][6] |
Visualizations and Workflows
Photoinitiation Mechanism
The diagram below illustrates the general mechanism for radical generation using a Benzophenone-type photoinitiator and an amine synergist.
References
- 1. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 2. radtech.org [radtech.org]
- 3. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
- 4. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 5. news.piedmontchemical.com [news.piedmontchemical.com]
- 6. pcimag.com [pcimag.com]
- 7. Applications and properties of amine synergists in uv and eb curable coatings - Radtech [radtech-europe.com]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
Solving surface tackiness in UV curing with Benzophenone dimethyl ketal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address surface tackiness in UV curing, with a focus on the roles of Benzophenone and its dimethyl ketal, 2,2-dimethoxy-2-phenylacetophenone (DMPA).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to surface tackiness during your UV curing experiments.
Q1: My cured sample has a sticky or tacky surface. What is the primary cause of this?
A1: The most common cause of a tacky surface on a UV-cured material is oxygen inhibition .[1][2][3][4][5][6][7][8][9][10][11][12][13][14] During the free-radical polymerization process initiated by UV light, oxygen from the surrounding atmosphere can interact with the free radicals at the surface of the coating. This interaction creates less reactive peroxy radicals, which can terminate the polymerization chain prematurely, leaving a thin layer of uncured or partially cured material on the surface that feels tacky.[2][4]
Q2: I am using Benzophenone as a photoinitiator and still experiencing surface tackiness. What can I do?
A2: Benzophenone is a Type II photoinitiator, which means it requires a co-initiator (like an amine synergist) to efficiently generate free radicals.[15] If you are experiencing surface tackiness with Benzophenone, consider the following troubleshooting steps:
-
Increase Photoinitiator Concentration: A higher concentration of the photoinitiator system can generate a greater number of free radicals, which can help to overcome the inhibiting effects of oxygen.[2][4] However, be aware that excessively high concentrations can lead to other issues like yellowing or reduced depth of cure.
-
Increase UV Lamp Intensity (Irradiance): A higher intensity UV source can accelerate the rate of polymerization, allowing the surface to cure before significant oxygen inhibition can occur.[1][3][6][8][10]
-
Modify the Curing Atmosphere: Curing in an inert atmosphere, such as nitrogen, will displace oxygen from the surface and effectively eliminate oxygen inhibition.[1][3][4]
-
Consider a Different Photoinitiator: For applications highly sensitive to surface cure, a Type I photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) may be more effective as it does not rely on a co-initiator and can offer a faster surface cure.
Q3: How does 2,2-dimethoxy-2-phenylacetophenone (DMPA) help in achieving a tack-free surface?
A3: 2,2-dimethoxy-2-phenylacetophenone (DMPA), also known as Irgacure 651, is a Type I photoinitiator.[16][17][18][19][20][21][22][23][24][25] Upon exposure to UV light, it undergoes a direct cleavage to form two free radicals, initiating polymerization very efficiently at the surface.[16][26][27] This rapid generation of radicals can lead to a faster surface cure, minimizing the time for oxygen to interfere with the polymerization process.[13]
Q4: My sample is not curing at all, or the cure is very slow, even with a photoinitiator. What could be the problem?
A4: If you are experiencing a complete lack of cure or a very slow cure, several factors could be at play:
-
Incorrect UV Wavelength: The output spectrum of your UV lamp must overlap with the absorption spectrum of your photoinitiator.[21] Ensure your lamp's wavelength is appropriate for the photoinitiator you are using.
-
Insufficient UV Intensity or Dose: The UV lamp may be too weak, too far from the sample, or the exposure time may be too short.[6][8][12][18] The total energy delivered to the sample (dose) is a product of intensity and time.
-
Photoinitiator Concentration is Too Low: There may not be enough photoinitiator to absorb the UV light and initiate the polymerization effectively.
-
Presence of UV Absorbers or Inhibitors: Your formulation may contain other components that absorb UV light or inhibit the polymerization reaction.
Frequently Asked Questions (FAQs)
Q5: What is the fundamental difference between Benzophenone and 2,2-dimethoxy-2-phenylacetophenone (DMPA) as photoinitiators?
A5: The primary difference lies in their mechanism of generating free radicals.
-
Benzophenone is a Type II photoinitiator . It absorbs UV light and enters an excited state. It then abstracts a hydrogen atom from a co-initiator (synergist), typically an amine, to generate the initiating free radicals.[15]
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) is a Type I photoinitiator . Upon absorbing UV light, it undergoes a direct molecular cleavage (photocleavage) to form two free radicals without the need for a co-initiator.[16][18][20][26][27]
Q6: What are the typical concentrations for Benzophenone and DMPA in a UV-curable formulation?
A6: The optimal concentration depends on several factors, including the film thickness, the reactivity of the monomers and oligomers, and the desired cure speed. However, some general guidelines are provided in the table below.
| Photoinitiator | Typical Concentration Range (% w/w) | Notes |
| Benzophenone | 2 - 5% (often with a 1:1 ratio of amine synergist) | Requires a co-initiator. Higher concentrations can lead to yellowing. |
| 2,2-dimethoxy-2-phenylacetophenone (DMPA / Irgacure 651) | 0.5 - 6.0% | Effective for a wide range of applications. For clear varnishes, 1.0-1.5% is often recommended, while for printing inks, it can be 3.0-6.0%.[17][28] |
Q7: Can I combine Benzophenone and DMPA in the same formulation?
A7: Yes, it is possible to use a blend of Type I and Type II photoinitiators. This can sometimes provide a synergistic effect, offering a good balance between surface and through-cure. For instance, a blend of Irgacure 184 (a Type I photoinitiator) and benzophenone is commercially available (Irgacure 500) to provide this balanced cure.[22][23] Experimentation is key to finding the optimal ratio for your specific system.
Q8: How does UV lamp intensity affect surface tackiness?
A8: Higher UV lamp intensity (irradiance), measured in mW/cm² or W/cm², delivers more photons to the surface in a given amount of time.[18] This increases the rate of free radical generation, leading to a faster polymerization reaction.[6][8][10] A rapid surface cure can "outrun" the oxygen inhibition process, resulting in a tack-free surface.[1][3]
Data Presentation
The following table summarizes key parameters for consideration when selecting and using Benzophenone and DMPA.
| Parameter | Benzophenone | 2,2-dimethoxy-2-phenylacetophenone (DMPA) |
| Photoinitiator Type | Type II (Hydrogen Abstraction) | Type I (α-Cleavage) |
| Co-initiator Required | Yes (e.g., Amine Synergist) | No |
| Typical Concentration | 2 - 5% | 0.5 - 6.0%[17][28] |
| Surface Cure Efficiency | Moderate | High |
| Through Cure Efficiency | Good | Moderate |
| Yellowing Potential | Higher | Lower |
| Primary UV Absorption | ~250-330 nm | ~250-380 nm |
Experimental Protocols
Here are detailed methodologies for common tests to evaluate the surface cure and adhesion of your UV-cured films.
Pencil Hardness Test (ASTM D3363)
This method assesses the hardness of a coating by the ability of calibrated pencils of varying hardness to scratch the surface.
Materials:
-
A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest).
-
A pencil sharpener that exposes a cylindrical lead.
-
Abrasive paper (400 grit).
-
A mechanical pencil holder or a device that maintains a 45° angle and applies a constant force (750g).[29]
-
A soft cloth or brush.
Procedure:
-
Prepare the pencils: Sharpen a pencil of medium hardness (e.g., 2H) and then flatten the tip by holding it perpendicular to the abrasive paper and rubbing until a flat, smooth, circular cross-section is obtained. Repeat for each pencil.
-
Place the coated substrate on a firm, level surface.
-
Starting with the hardest pencil (6H), hold it at a 45° angle to the coated surface.
-
Apply a downward force of approximately 7.5 N (750 g) and push the pencil away from you for about 6 mm (1/4 inch).
-
Wipe the surface with a soft cloth and examine for a scratch or indentation.
-
If a scratch is observed, repeat the test with the next softer pencil (5H, 4H, etc.) until a pencil is found that does not scratch the surface.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.[9]
Solvent Rub Test (ASTM D5402)
This test evaluates the resistance of a coating to a solvent, which can be an indicator of the degree of cure.
Materials:
-
Cheesecloth or cotton swabs.
-
A solvent appropriate for the coating (e.g., methyl ethyl ketone (MEK), isopropanol).
-
A timer.
Procedure:
-
Secure the coated sample on a flat surface.
-
Saturate a piece of cheesecloth or a cotton swab with the chosen solvent.
-
With moderate pressure, rub the cloth back and forth over a small area of the coating. One back-and-forth motion constitutes a "double rub".[1]
-
Continue rubbing for a specified number of double rubs (e.g., 50 or 100) or until the coating is removed.
-
Record the number of double rubs at which the coating begins to dissolve or is removed down to the substrate. A higher number of double rubs indicates a better cure and higher solvent resistance.
Cross-Hatch Adhesion Test (ASTM D3359)
This test assesses the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating.
Materials:
-
A sharp cutting tool (e.g., razor blade, scalpel) or a specialized cross-hatch cutter.
-
A cutting guide or straightedge.
-
A soft brush.
-
Pressure-sensitive tape with specified adhesion properties (e.g., Scotch® Brand #610 or #898).[30]
Procedure:
-
Select a representative area of the coated surface.
-
Using the cutting tool and guide, make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness (for films up to 50 µm, 11 cuts spaced 1 mm apart; for films up to 125 µm, 6 cuts spaced 2 mm apart).
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply a piece of the specified pressure-sensitive tape over the lattice and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180° angle in a rapid, steady motion.[7]
-
Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = severe flaking and detachment).[3]
References
- 1. paint.org [paint.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. atslab.com [atslab.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. laboratuar.com [laboratuar.com]
- 7. conproco.com [conproco.com]
- 8. store.astm.org [store.astm.org]
- 9. dl.defelsko.com [dl.defelsko.com]
- 10. researchgate.net [researchgate.net]
- 11. The Sticky Situation: Why Your UV Resin Cures Tacky and How to Fix It - [incurelab.com]
- 12. smart.dhgate.com [smart.dhgate.com]
- 13. reddit.com [reddit.com]
- 14. epotek.com [epotek.com]
- 15. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. Tackiness - Sticky 3D Model | Stratasys Support Center [support.stratasys.com]
- 18. research.tue.nl [research.tue.nl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 22. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. paint.org [paint.org]
- 25. uvebtech.com [uvebtech.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. diyhpl.us [diyhpl.us]
- 28. micomlab.com [micomlab.com]
- 29. researchgate.net [researchgate.net]
- 30. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Photoinitiators: Benzophenone Dimethyl Ketal vs. Irgacure 184
For researchers, scientists, and drug development professionals, the selection of an appropriate photoinitiator is a critical step in the formulation of photocurable materials. This guide provides a detailed comparison of two widely used photoinitiators, Benzophenone Dimethyl Ketal (BDK) and Irgacure 184, offering insights into their performance based on available data and outlining experimental protocols for their evaluation.
This compound, a derivative of benzophenone, and Irgacure 184, a hydroxycyclohexyl phenyl ketone, are both effective photoinitiators for free-radical polymerization upon exposure to ultraviolet (UV) light. Their applications are prevalent in coatings, inks, adhesives, and in the biomedical field for the fabrication of hydrogels and other biocompatible materials. The choice between these two often depends on specific formulation requirements, including curing speed, depth of cure, and the final aesthetic properties of the cured polymer, such as yellowing.
Performance Characteristics: A Comparative Overview
| Property | This compound (BDK) | Irgacure 184 |
| Chemical Name | 2,2-Dimethoxy-2-phenylacetophenone | 1-Hydroxycyclohexyl phenyl ketone |
| CAS Number | 24650-42-8 | 947-19-3 |
| Molecular Weight | 256.3 g/mol | 204.26 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Melting Point | 64-68 °C | 46-50 °C |
| Absorption Maxima (λmax) | ~250 nm, ~340 nm | ~244 nm, ~280 nm, ~330 nm |
| Photoinitiator Type | Norrish Type I (α-cleavage) | Norrish Type I (α-cleavage)[1] |
| Key Features | High reactivity | High efficiency, excellent thermal stability, and good resistance to yellowing[1] |
| Solubility | Soluble in most organic solvents and monomers. | Good solubility in a wide range of organic solvents and monomers. |
| Toxicity | Relatively low toxicity compared to many other photoinitiators.[2] | |
| Common Applications | UV curing of coatings, inks, and adhesives. | Widely used in UV curing for coatings, inks, adhesives, plastic coatings, wood coatings, and electronic products.[1][3][4] |
Mechanism of Photoinitiation
Both this compound and Irgacure 184 are classified as Norrish Type I photoinitiators. This means that upon absorption of UV light, they undergo a unimolecular fragmentation (α-cleavage) to directly generate two free radicals, which then initiate the polymerization of monomers and oligomers. This direct generation of radicals contributes to their high efficiency.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparative study of this compound and Irgacure 184, the following experimental protocols are recommended.
Evaluation of Curing Efficiency using Real-Time FTIR Spectroscopy
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of a characteristic absorption band of the reactive monomer.
Methodology:
-
Sample Preparation: Prepare photocurable formulations containing a specific monomer (e.g., a diacrylate), a co-initiator if necessary, and a defined concentration of either this compound or Irgacure 184.
-
FTIR Setup: Place a thin film of the formulation between two transparent substrates (e.g., KBr plates) or directly onto an ATR crystal.
-
Data Acquisition: Position the sample in the FTIR spectrometer and expose it to a UV light source with a specific wavelength and intensity.
-
Monitoring: Continuously collect FTIR spectra at short time intervals during the UV exposure.
-
Analysis: Monitor the decrease in the peak area of a characteristic absorption band of the monomer's reactive group (e.g., the C=C double bond stretching vibration for acrylates around 1635 cm⁻¹).
-
Calculation: Calculate the degree of conversion over time to determine the polymerization rate and the final conversion.
Determination of Depth of Cure
The depth of cure is a critical parameter, especially for the fabrication of thicker materials and in applications like 3D printing.
Methodology:
-
Sample Preparation: Fill a cylindrical mold of a known depth with the photocurable formulation.
-
UV Curing: Expose the top surface of the sample to a UV light source for a defined period.
-
Measurement: After curing, remove the uncured liquid resin from the bottom of the sample.
-
Analysis: Measure the thickness of the cured solid polymer using a caliper or a profilometer.
-
Comparison: Compare the depth of cure achieved with each photoinitiator under identical conditions.
Assessment of Yellowing
Yellowing of the cured polymer can be a significant drawback, particularly for applications requiring high optical clarity.
Methodology:
-
Sample Preparation: Prepare thin films of the cured polymers initiated by each photoinitiator.
-
Color Measurement: Use a spectrophotometer or a colorimeter to measure the color of the samples according to the CIE Lab* color space. The b* value is a measure of the yellow-blue color axis.
-
Accelerated Aging: To assess long-term yellowing, expose the samples to accelerated aging conditions (e.g., prolonged UV exposure or elevated temperatures).
-
Analysis: Measure the change in the b* value over time to quantify the degree of yellowing. A larger increase in the b* value indicates greater yellowing.
Conclusion
Both this compound and Irgacure 184 are highly effective Norrish Type I photoinitiators. Irgacure 184 is often favored for applications where low yellowing is a critical requirement.[1] The choice between the two will ultimately depend on the specific performance requirements of the application, including the desired cure speed, depth of cure, and the acceptable level of yellowing. The experimental protocols outlined in this guide provide a framework for researchers to conduct a thorough and objective comparison of these and other photoinitiators to select the optimal candidate for their specific formulation.
References
A Comparative Guide to Photoinitiation Efficiency: Benzophenone Dimethyl Ketal (Irgacure 651) vs. TPO
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of curing efficiency and the final properties of the cured material. This guide provides a detailed comparison of two widely used Type I photoinitiators: Benzophenone Dimethyl Ketal, commonly known as Irgacure 651, and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). This analysis is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview supported by experimental data.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these photoinitiators is essential for their effective application.
| Property | This compound (Irgacure 651) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Chemical Structure |
|
|
| Molar Mass | 256.3 g/mol | 348.4 g/mol |
| Appearance | White to light yellow crystalline powder | Yellow crystalline powder |
| Melting Point | 64-67 °C | 91-95 °C |
| Solubility | Soluble in most organic solvents and monomers. | Soluble in common organic solvents and monomers. |
| Absorption Maxima (λmax) | ~251 nm and ~341 nm in acetonitrile. | 290 nm, 368-385 nm in various solvents.[1] |
Photoinitiation Mechanism and Efficiency
Both Irgacure 651 and TPO are classified as Type I photoinitiators, meaning they undergo unimolecular cleavage upon exposure to UV radiation to generate free radicals. This process, known as α-cleavage, is highly efficient in initiating polymerization.
Irgacure 651 undergoes α-cleavage to produce a benzoyl radical and a dimethoxybenzyl radical. The benzoyl radical is the primary initiating species.
TPO also undergoes α-cleavage, yielding a benzoyl radical and a highly reactive phosphinoyl radical. The presence of the phosphinoyl radical contributes significantly to TPO's high reactivity.
The efficiency of a photoinitiator is quantified by its quantum yield of radical formation (Φr), which represents the number of initiating radicals produced per absorbed photon.
| Photoinitiator | Quantum Yield (Φ) | Notes |
| Irgacure 651 | Phosphorescence quantum yield of 0.62. | This value indicates a high efficiency in reaching the excited triplet state, which precedes cleavage. |
| TPO | Photolysis quantum yield of ~0.55-0.56. | This value directly reflects the efficiency of the cleavage process to form radicals. |
Comparative Performance Data
The practical performance of a photoinitiator is evaluated by its ability to promote polymerization, which can be measured by the rate of polymerization, the final monomer conversion, and the depth of cure.
Polymerization Kinetics
Studies have shown that in the photopolymerization of hybrid monomers at 365 nm, the performance of both Irgacure 651 and TPO correlates with their molar extinction coefficients at this wavelength. TPO, with its absorption spectrum extending into the near-visible region, is particularly effective with longer wavelength UV sources.
In a study on the UV-cotelomerization of acrylate monomers, systems containing TPO exhibited a significantly higher reaction rate and greater initiation efficiency compared to those with α-hydroxyalkylphenone-type initiators.
Depth of Cure
TPO's ability to absorb light at longer wavelengths (350-420 nm) allows for deeper penetration of UV light into the resin, making it particularly suitable for curing thicker sections and pigmented formulations. In contrast, Irgacure 651's absorption is primarily in the shorter UV-A range, which can lead to more surface-focused curing. A study on dental resin composites found that camphorquinone (CQ) and its combinations yielded a greater depth of cure compared to TPO and BAPO (a related phosphine oxide initiator) alone.[1]
Experimental Protocols
To ensure objective and reproducible comparisons of photoinitiator efficiency, standardized experimental protocols are essential. The following are outlines of common methods used to evaluate photoinitiator performance.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This technique allows for the determination of key kinetic parameters such as the rate of polymerization and the total heat of reaction, which is proportional to the final monomer conversion.
Methodology:
-
A small sample of the photocurable formulation (monomer + photoinitiator) is placed in an open aluminum pan inside the DSC cell.
-
The sample is exposed to a UV light source of a specific wavelength and intensity.
-
The heat flow is recorded as a function of time.
-
The rate of polymerization is determined from the rate of heat evolution, and the total conversion is calculated by integrating the area under the heat flow curve.
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR spectroscopy monitors the disappearance of a specific functional group in the monomer (e.g., the C=C double bond in acrylates) in real-time during polymerization. This provides a direct measure of monomer conversion.
Methodology:
-
A thin film of the photocurable formulation is prepared between two transparent substrates (e.g., KBr plates).
-
The sample is placed in the FTIR spectrometer and exposed to a UV light source.
-
IR spectra are collected at regular intervals during the irradiation.
-
The decrease in the absorbance of the characteristic monomer peak is used to calculate the degree of conversion as a function of time.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Quantum yield comparison of Benzophenone dimethyl ketal with other photoinitiators
A Comparative Guide on the Quantum Yield of Benzophenone Dimethyl Ketal (DMPA) and Other Photoinitiators
In the field of photopolymerization, critical for applications ranging from advanced manufacturing to drug delivery and tissue engineering, the efficiency of the photoinitiator is a paramount concern. This compound, also known as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or under the trade name Irgacure 651, is a widely utilized Norrish Type I photoinitiator. This guide provides an objective comparison of the quantum yield of DMPA with other common photoinitiators, supported by experimental data and methodologies to assist researchers, scientists, and drug development professionals in their selection process.
Performance Comparison of Photoinitiators
The quantum yield (Φ) of a photoinitiator is a critical measure of its efficiency, representing the number of initiating radicals produced per photon absorbed. A higher quantum yield generally translates to a more efficient and rapid polymerization process. Photoinitiators are broadly classified into two types based on their mechanism of radical generation.
-
Norrish Type I (α-Cleavage): These photoinitiators undergo unimolecular bond cleavage upon absorption of light to form two radical fragments, both of which can potentially initiate polymerization. DMPA is a classic example of a Type I photoinitiator.
-
Norrish Type II (Hydrogen Abstraction): These photoinitiators, such as benzophenone, require a co-initiator or synergist (typically a tertiary amine) to generate radicals. Upon excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, creating a radical from the co-initiator that initiates polymerization.[1]
The following table summarizes the quantum yields for DMPA and a selection of other commonly used photoinitiators.
| Photoinitiator Class | Specific Compound | Common Trade Name | Quantum Yield (Φ) | Notes |
| Norrish Type I | 2,2-Dimethoxy-2-phenylacetophenone | Irgacure 651, DMPA | ~0.3 - 0.5 | Efficient α-cleavage upon UV exposure. |
| Norrish Type I | 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | 0.3 - 0.5 | A common benchmark for Type I photoinitiators. |
| Norrish Type I | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | Darocur 1173 | 0.3 - 0.5 | Similar efficiency to Irgacure 184. |
| Norrish Type I | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | 0.4 - 0.9 | High quantum yield, also absorbs at longer UV wavelengths. |
| Norrish Type II | Benzophenone | Benzophenone (BP) | Varies (dependent on co-initiator) | Requires a hydrogen donor to form initiating radicals. |
| Norrish Type II | Camphorquinone (CQ) | Camphorquinone | ~0.07 | Commonly used in dental resins with a co-initiator.[2] |
Note: Quantum yields can be influenced by experimental conditions such as the solvent, monomer system, and the wavelength of light used.
Photochemical Mechanism of this compound (DMPA)
DMPA is a Norrish Type I photoinitiator, meaning it undergoes direct fragmentation upon absorption of UV light to generate free radicals.[3] This process, known as α-cleavage, is highly efficient and is the primary reason for its widespread use.
The initiation process can be summarized in the following steps:
-
Light Absorption: The DMPA molecule absorbs a photon of UV light, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state.
-
α-Cleavage: From the triplet state, the molecule undergoes cleavage of the carbon-carbon bond between the carbonyl group and the adjacent quaternary carbon.
-
Radical Formation: This cleavage results in the formation of a benzoyl radical and a dimethoxybenzyl radical. Both of these radical species are capable of initiating the polymerization of monomers.
Below is a diagram illustrating the photocleavage mechanism of DMPA.
Caption: Photochemical cleavage of DMPA to form initiating radicals.
Experimental Protocol for Quantum Yield Determination
The determination of the quantum yield of a photoinitiator is a crucial step in its evaluation. A common method for measuring the quantum yield of photoinitiator consumption is through UV-Vis spectroscopy.[4][5]
Objective: To determine the quantum yield of decomposition (Φ) of a photoinitiator in a specific solvent or monomer formulation upon irradiation with UV light of a known intensity.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
UV light source with a specific wavelength output (e.g., 365 nm LED or mercury lamp with appropriate filters)
-
Actinometer (e.g., potassium ferrioxalate) for light source calibration
-
Quartz cuvettes
-
The photoinitiator to be tested
-
Appropriate solvent (e.g., acetonitrile, methanol, or the monomer system of interest)
-
Stirring mechanism for the cuvette (optional but recommended)
Procedure:
-
Light Source Calibration (Actinometry):
-
Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate) with a known concentration.
-
Irradiate the actinometer solution in a quartz cuvette with the UV light source for a specific period.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength using the UV-Vis spectrophotometer.
-
Calculate the photon flux (light intensity) of the UV source based on the known quantum yield of the actinometer and the measured absorbance change.
-
-
Sample Preparation:
-
Prepare a solution of the photoinitiator in the desired solvent or monomer at a concentration that gives an initial absorbance of approximately 1.0 at the wavelength of irradiation.
-
-
Photolysis Experiment:
-
Place the photoinitiator solution in a quartz cuvette and place it in the UV-Vis spectrophotometer.
-
Record the initial absorbance spectrum of the solution.
-
Irradiate the solution with the calibrated UV light source for a set period.
-
At regular intervals, stop the irradiation and record the full UV-Vis absorbance spectrum. Continue this process until a significant portion of the photoinitiator has been consumed.
-
-
Data Analysis:
-
From the recorded spectra, determine the concentration of the photoinitiator at each time point by applying the Beer-Lambert law at a wavelength where the photoinitiator absorbs and the photoproducts do not (or where their interference is minimal).
-
Plot the concentration of the photoinitiator versus the number of photons absorbed by the solution at each time point. The number of absorbed photons is calculated from the photon flux and the absorbance of the solution.
-
The initial slope of this plot gives the quantum yield of photoinitiator consumption.
-
The following diagram outlines the general workflow for determining the quantum yield of a photoinitiator.
Caption: Experimental workflow for quantum yield determination.
Conclusion
This compound (DMPA) is an efficient Norrish Type I photoinitiator with a quantum yield comparable to other widely used α-cleavage photoinitiators. Its primary advantages lie in its high efficiency of radical generation without the need for a co-initiator, making it a versatile choice for a variety of photopolymerization applications. When selecting a photoinitiator, researchers should consider not only the quantum yield but also other factors such as the absorption spectrum, solubility in the monomer system, and potential for side reactions. The experimental protocols outlined in this guide provide a framework for the direct comparison of different photoinitiators under specific application conditions.
References
- 1. 2,2-Dimethoxy-2-phenylacetophenone | 8 Publications | 156 Citations | Top Authors | Related Topics [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Migration Analysis of Benzophenone Dimethyl Ketal in Cured Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The migration of photoinitiators and their byproducts from cured polymers is a critical consideration in the development of materials for sensitive applications, including pharmaceutical packaging, medical devices, and food contact materials. Benzophenone dimethyl ketal (BDMK), also known as Benzil Dimethyl Ketal, is a commonly used photoinitiator in UV-curing systems. This guide provides a comparative analysis of the migration potential of BDMK and other photoinitiators, supported by available experimental data and detailed analytical protocols.
Principles of Photoinitiator Migration
The migration of substances from a cured polymer matrix is a complex process governed by several factors. Unreacted photoinitiator molecules or their photolytic decomposition products can diffuse through the polymer and leach into contacting substances.[1] Key factors influencing the extent of migration include:
-
Molecular Weight: Lower molecular weight compounds generally exhibit higher diffusion coefficients and, therefore, greater migration potential.
-
Polymer Matrix: The type of polymer, its crosslink density, and the presence of additives can significantly impact the mobility of potential migrants.
-
Temperature and Time: Higher temperatures and longer contact times increase the rate and extent of migration.
-
Contact Medium: The nature of the contacting medium (e.g., food simulant, pharmaceutical formulation) influences the solubility and partitioning of the migrating species.
Comparative Analysis of Photoinitiator Migration
While specific quantitative migration data for this compound is limited in publicly available literature, a comparison can be drawn based on the migration behavior of structurally related compounds and alternative photoinitiators. Benzophenone (BP), a related compound, has been extensively studied and often serves as a benchmark for migration studies.
Table 1: Comparison of Migration Data for Selected Photoinitiators
| Photoinitiator | Polymer Matrix | Food Simulant/Contact Medium | Migration Level | Reference |
| Benzophenone (BP) | Polypropylene | Cake | 3,800 µg/g (after 48h at 70°C) | [2] |
| Benzophenone (BP) | Low-Density Polyethylene (LDPE) | Various foodstuffs | Diffusion and partition coefficients determined | [3] |
| 4-Methylbenzophenone | Low-Density Polyethylene (LDPE) | 95% ethanol (v/v) | Diffusion coefficient of 3.1 x 10⁻⁸ cm²/s at 40°C | [3] |
| Ethyl-4-(dimethylamino)benzoate | Low-Density Polyethylene (LDPE) | 95% ethanol (v/v) | Diffusion coefficient of 1.5 x 10⁻¹² cm²/s at -18°C | [3] |
| Polymeric Photoinitiators | General | Not specified | Generally low to negligible migration | [4] |
Note: The data presented for compounds other than this compound is for comparative purposes to illustrate the range of migration values observed for different photoinitiators under various conditions.
Low-Migration Alternatives to this compound
To mitigate the risks associated with the migration of small-molecule photoinitiators, several alternatives with lower migration potential have been developed. These include:
-
Polymeric Photoinitiators: These are high molecular weight photoinitiators that are physically entangled within the polymer network, significantly reducing their mobility and migration potential.[4]
-
Polymerizable Photoinitiators: These photoinitiators have reactive groups that allow them to be covalently bonded into the polymer backbone during the curing process, effectively immobilizing them.
-
Type I vs. Type II Photoinitiators: BDMK is a Type I (cleavage) photoinitiator. Type II photoinitiators, which initiate polymerization through a hydrogen abstraction mechanism in the presence of a co-initiator, can sometimes offer lower migration of byproducts, although the unreacted photoinitiator itself can still migrate.
Experimental Protocols for Migration Analysis
Accurate quantification of photoinitiator migration is essential for risk assessment and regulatory compliance. The following protocols outline the key steps for determining the migration of this compound from a cured polymer.
Overall Migration Testing
This test determines the total amount of all substances that migrate from the polymer into a food simulant.
Methodology:
-
Sample Preparation: Prepare a representative sample of the cured polymer with a defined surface area.
-
Food Simulant Selection: Choose a food simulant that best represents the type of food or product that will come into contact with the polymer (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, olive oil for fatty foods).
-
Exposure: Immerse the polymer sample in the food simulant for a specified time and at a controlled temperature, as defined by relevant regulations (e.g., 10 days at 40°C).
-
Evaporation and Weighing: After exposure, remove the polymer sample, evaporate the food simulant, and weigh the non-volatile residue.
-
Calculation: The overall migration is expressed in mg of residue per dm² of the polymer surface area (mg/dm²).
Specific Migration Testing for this compound
This test quantifies the amount of BDMK that migrates into a food simulant.
Methodology:
-
Sample Preparation and Exposure: Follow the same procedure as for overall migration testing.
-
Extraction: After exposure, take an aliquot of the food simulant. For fatty food simulants like olive oil, an extraction step with a suitable solvent (e.g., acetonitrile) may be necessary to isolate the BDMK.
-
Analytical Quantification: Analyze the extract using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Calibration: Prepare a calibration curve using standard solutions of BDMK of known concentrations.
-
Calculation: Determine the concentration of BDMK in the food simulant by comparing the analytical response of the sample to the calibration curve. The specific migration is expressed in mg of BDMK per kg of food simulant (mg/kg).
Analytical Method Parameters (Example for GC-MS):
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions of BDMK |
Note: These parameters are a starting point and should be optimized and validated for the specific instrumentation and sample matrix.
Visualizing the Experimental Workflow and Influencing Factors
To better understand the processes involved in migration analysis, the following diagrams illustrate the experimental workflow and the logical relationships between factors influencing migration.
Caption: Experimental workflow for migration analysis.
Caption: Factors influencing photoinitiator migration.
References
- 1. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS [frontiersin.org]
- 3. Studies of Potential Migration of Hazardous Chemicals from Sustainable Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
Performance Evaluation of Benzophenone Dimethyl Ketal Against Other Benzophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of benzophenone derivatives as photoinitiators, with a focus on contextualizing the potential performance of Benzophenone Dimethyl Ketal. While direct comparative experimental data for this compound is limited in publicly available literature, this document summarizes key performance metrics for other relevant benzophenone derivatives, details established experimental protocols for their evaluation, and outlines the fundamental photochemical mechanisms governing their activity.
Introduction to Benzophenone Photoinitiators
Benzophenone and its derivatives are predominantly classified as Type II photoinitiators. Upon absorption of UV light, they undergo intersystem crossing to an excited triplet state. This triplet state can then abstract a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate free radicals. These radicals are responsible for initiating polymerization. The efficiency of this process is highly dependent on the molecular structure of the benzophenone derivative.
Performance Comparison of Benzophenone Derivatives
The performance of a photoinitiator is quantified by several parameters, including its quantum yield of radical formation (Φ_R) and the rate of photopolymerization it can induce. The following table summarizes available data for a selection of benzophenone derivatives, which can serve as a benchmark for evaluating new derivatives like this compound.
| Derivative | Structure | Quantum Yield of Radical Formation (Φ_R) | Conditions | Reference |
| Benzophenone | C₁₃H₁₀O | ~0.2 (in the presence of a suitable hydrogen donor) | Varies with solvent and hydrogen donor | [1] |
| 4-Methylbenzophenone | C₁₄H₁₂O | Higher than benzophenone in some systems | Photopolymerization of methyl methacrylate | Not explicitly quantified in provided search results |
| 4-Phenylbenzophenone | C₁₉H₁₄O | 0.1 | Lowest triplet state is π-π* | [1] |
| 4,4'-Bis(diethylamino)benzophenone | C₂₁H₂₈N₂O | High efficiency as a Type II photoinitiator | Used with a co-initiator | [2] |
| 2,4,6-Trimethylbenzophenone | C₁₆H₁₆O | Efficient Type I photoinitiator (cleavage) | Does not require a hydrogen donor | Not explicitly quantified in provided search results |
Photodegradation of Benzophenone Derivatives
The stability of benzophenone derivatives under UV irradiation is another critical performance aspect, especially in applications requiring long-term stability. The photodegradation of benzophenones often follows pseudo-first-order kinetics.
| Derivative | Half-life (t₁/₂) | Conditions | Reference |
| Benzophenone-3 (Oxybenzone) | 17 - 99 hours | Laboratory-scale UV irradiation | [4] |
| Ketoprofen | 0.8 minutes | Laboratory-scale UV irradiation | [4] |
It is important to note that the presence of photosensitizers in natural waters can significantly affect the photolytic behavior of these compounds.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective evaluation and comparison of photoinitiator performance.
Protocol 1: Determination of Quantum Yield of Photolysis
This protocol is adapted from a general method for determining photochemical quantum yields using online UV-Vis spectroscopy.[3]
1. Materials and Reagents:
-
Benzophenone derivative of interest
-
Reference photoinitiator with known quantum yield (e.g., Benzophenone)
-
Acetonitrile (or other suitable solvent)
-
Monomer (e.g., methyl methacrylate)
-
Nitrogen gas
2. Equipment:
-
UV-Vis Spectrophotometer with a cuvette holder equipped for irradiation
-
LED light source with a specific wavelength (e.g., 365 nm)
-
Stirred quartz cuvette
-
Actinometer (for determining photon flux)
3. Procedure:
-
Actinometry: Determine the photon flux (I₀) of the LED light source using a chemical actinometer (e.g., ferrioxalate).
-
Sample Preparation: Prepare a solution of the benzophenone derivative in the chosen solvent and monomer with an absorbance of < 0.1 at the irradiation wavelength.
-
Irradiation and Monitoring:
-
Purge the solution with nitrogen for at least 15 minutes to remove oxygen.
-
Place the cuvette in the spectrophotometer and begin stirring.
-
Record the initial UV-Vis spectrum.
-
Irradiate the sample with the LED for a set time interval while simultaneously recording the UV-Vis spectra.
-
Continue this process until significant conversion of the photoinitiator is observed.
-
-
Data Analysis:
-
The rate of disappearance of the photoinitiator can be determined by monitoring the decrease in its characteristic absorption band.
-
The quantum yield of photolysis (Φ_d) can be calculated using the following equation: Φ_d = (rate of disappearance of photoinitiator) / (rate of photon absorption)
-
Protocol 2: Determination of Photodegradation Rate Constant
This protocol outlines a general procedure for studying the photodegradation kinetics of benzophenone derivatives.
1. Materials and Reagents:
-
Benzophenone derivative of interest
-
High-purity water (or other relevant matrix)
-
Acetonitrile (for stock solution)
-
Internal standard (for HPLC analysis)
2. Equipment:
-
Photoreactor with a controlled light source (e.g., xenon arc lamp with filters to simulate sunlight)
-
Quartz reaction vessels
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Procedure:
-
Solution Preparation: Prepare a working solution of the benzophenone derivative in the desired aqueous matrix at a known initial concentration.
-
Irradiation:
-
Place the reaction vessel in the photoreactor and begin stirring.
-
Start the irradiation and collect aliquots of the solution at regular time intervals.
-
-
Sample Analysis:
-
Analyze the collected aliquots using HPLC to determine the concentration of the benzophenone derivative at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (ln(C)) versus irradiation time (t).
-
If the plot is linear, the degradation follows pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k) is the negative of the slope of the line.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Photochemical Reaction Mechanism
The primary photochemical reaction for Type II benzophenone photoinitiators is the abstraction of a hydrogen atom from a synergist. This process is illustrated in the following diagram.
Caption: General Photochemical Mechanism of a Type II Benzophenone Photoinitiator.
Conclusion
References
A Comparative Guide to Validating Experimental Results of Benzophenone Dimethyl Ketal
For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of experimental success. Benzophenone dimethyl ketal (BDK), a Norrish Type I photoinitiator, is a well-established compound known for its efficiency. However, a thorough evaluation of its performance against alternative photoinitiators is essential for optimizing formulations and ensuring reproducible results. This guide provides an objective comparison of BDK's performance with other common photoinitiators, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The efficacy of a photoinitiator is determined by several key parameters, including its polymerization rate, final monomer conversion, and migration potential. The following tables summarize the performance of this compound in comparison to other widely used photoinitiators.
Table 1: Photopolymerization Kinetics of Various Photoinitiators
| Photoinitiator | Type | Polymerization Rate (Rp) (%·s⁻¹) | Final Monomer Conversion (%) | Experimental Conditions |
| This compound (BDK) | Type I | Varies with monomer and concentration | High | Typically used in concentrations of 0.1-5 wt% |
| Benzophenone (BP) | Type II | Generally lower than BDK | Varies, often requires co-initiator | Requires a hydrogen donor (e.g., amine) |
| TPO | Type I | High | Very High | Effective for thick and pigmented systems |
| BAPO | Type I | High | Very High | Broader UV absorption than TPO |
| Irgacure 184 | Type I | High | High | Good for non-yellowing applications |
| Camphorquinone (CQ) | Type II | Varies | Varies | Used with visible light, can cause yellowing |
Note: The performance of photoinitiators is highly dependent on the specific monomer system, concentration, light intensity, and presence of additives. The data presented is a generalized comparison based on available literature.
Table 2: Migration Properties of Benzophenone Derivatives
| Photoinitiator | Migration Potential | Application Considerations |
| This compound (BDK) | Moderate | Migration can be a concern in sensitive applications like food packaging and biomedical devices. |
| Benzophenone (BP) | High | Prone to migration, which can lead to safety concerns.[1] |
| Macromolecular Benzophenones | Low | Higher molecular weight reduces migration, offering improved safety.[2] |
Photoinitiation Mechanisms
The initiation of photopolymerization by this compound and its alternatives can be categorized into two primary mechanisms: Norrish Type I (α-cleavage) and Norrish Type II (hydrogen abstraction).
Experimental Protocols
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time.[3]
Methodology:
-
Sample Preparation: A thin film of the photocurable resin (typically 20-50 µm) is prepared between two transparent salt plates (e.g., KBr) or directly on an ATR crystal.[4]
-
Initial Spectrum: An initial IR spectrum of the uncured sample is recorded to serve as a baseline.[4]
-
Initiation and Monitoring: The sample is exposed to a UV light source of a specific intensity, and IR spectra are collected at rapid intervals (e.g., every second).[4]
-
Data Analysis: The decrease in the area of the characteristic absorption peak of the reactive monomer is monitored over time. The degree of conversion is calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. This technique provides information on the reaction enthalpy, degree of conversion, and polymerization rate.[4]
Methodology:
-
Instrument Calibration: Ensure the Photo-DSC instrument and the UV light source are calibrated and stabilized.[4]
-
Sample Preparation: Accurately weigh a small amount of the liquid resin (typically 1-10 mg) into an aluminum DSC pan. An empty pan is used as a reference.[5]
-
Isothermal Equilibration: The sample is brought to the desired isothermal temperature in the DSC cell.[4]
-
UV Exposure and Measurement: The sample is exposed to UV light of a defined intensity, and the heat flow is recorded as a function of time.
-
Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak. The degree of conversion and the rate of polymerization can then be calculated.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Photochemical Transformation of Benzophenone Dimethyl Ketal
For researchers, scientists, and professionals in drug development, understanding the photochemical fate of molecules is paramount. Benzophenone dimethyl ketal, a compound structurally related to the widely used photoinitiator benzophenone, undergoes significant transformations when exposed to ultraviolet (UV) light. This guide provides a comprehensive spectroscopic comparison of this compound and its primary photoproducts, supported by experimental data and detailed protocols to aid in their identification and characterization.
Upon absorption of UV radiation, this compound is proposed to primarily undergo a Norrish Type I cleavage. This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of two radical intermediates. Subsequent reactions of these radicals are believed to yield methyl benzoate and benzil as the major photoproducts. This guide will focus on the spectroscopic differences between the parent ketal and these resulting compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its anticipated photoproducts, methyl benzoate and benzil, across various analytical techniques. This data is essential for monitoring the photochemical reaction and identifying the resulting species.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Protons | Methoxyl/Methyl Protons | Other Protons |
| This compound | ~7.2-7.5 (m) | ~3.1 (s) | - |
| Methyl Benzoate | ~7.4-8.1 (m) | ~3.9 (s) | - |
| Benzil | ~7.5-8.0 (m) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Carbonyl Carbon | Aromatic Carbons | Methoxyl/Methyl Carbon | Ketal Carbon |
| This compound | - | ~127-140 | ~49 | ~103 |
| Methyl Benzoate | ~167 | ~128-133 | ~52 | - |
| Benzil | ~194 | ~129-135 | - | - |
Table 3: FT-IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C-H Stretch |
| This compound | - | ~1050-1250 (strong, multiple bands for C-O-C) | ~3020-3080 |
| Methyl Benzoate | ~1720 (strong) | ~1280 (strong, ester C-O) | ~3030-3070 |
| Benzil | ~1660 (strong, conjugated diketone) | - | ~3060 |
Table 4: UV-Vis Spectroscopic Data (Maximum Absorption Wavelength, λmax in nm)
| Compound | λmax in a Non-polar Solvent (e.g., Hexane) | Molar Absorptivity (ε) |
| This compound | ~254 | ~200 |
| Methyl Benzoate | ~230, 274 | ~11,000, ~1,000 |
| Benzil | ~260, ~370 (n-π*) | ~20,000, ~100 |
Experimental Protocols
Photolysis of this compound
Objective: To induce the photochemical transformation of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile or hexane)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to exclude wavelengths below 290 nm)
-
Stirring plate and stir bar
-
Nitrogen or argon gas for deoxygenation
Procedure:
-
Prepare a dilute solution of this compound (e.g., 0.01 M) in the chosen solvent in the quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes to prevent quenching of the excited state and unwanted side reactions.
-
Place the reaction vessel in a suitable photoreactor setup, ensuring it is securely fastened and at a consistent distance from the UV lamp.
-
Initiate stirring to ensure homogenous irradiation.
-
Turn on the UV lamp to begin the photolysis. The reaction time will vary depending on the lamp intensity and the desired conversion (typically several hours).
-
Monitor the reaction progress by periodically taking aliquots and analyzing them using techniques such as UV-Vis spectroscopy or gas chromatography.
-
Upon completion, turn off the UV lamp and cool the reaction mixture to room temperature.
-
The resulting mixture containing the photoproducts can then be subjected to further spectroscopic analysis (NMR, IR, GC-MS).
Spectroscopic Analysis of Photoproducts
Objective: To identify and characterize the photoproducts of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate the components of the photolysis mixture and obtain their mass spectra for identification.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier gas: Helium.
-
-
Typical MS conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
-
Analysis: Compare the retention times and mass fragmentation patterns of the observed peaks with those of authentic standards of methyl benzoate and benzil.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To obtain detailed structural information about the photoproducts.
-
Sample Preparation: Evaporate the solvent from the reaction mixture and redissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: Compare the chemical shifts and coupling patterns in the spectra of the reaction mixture with the data provided in Tables 1 and 2 and with spectra of authentic samples.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the photoproducts.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid) after evaporation of the solvent.
-
Instrumentation: An FT-IR spectrometer.
-
Analysis: Look for the appearance of strong carbonyl stretching bands characteristic of esters and diketones (see Table 3) and the disappearance of the strong C-O-C stretching bands of the ketal.
Visualizing the Process
To better understand the relationships and workflows described, the following diagrams have been generated.
Caption: Proposed photochemical reaction pathway of this compound.
Caption: Experimental workflow for the spectroscopic comparison.
Safety Operating Guide
Proper Disposal of Benzophenone Dimethyl Ketal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of benzophenone dimethyl ketal.
This compound is a solid organic compound commonly used as a photoinitiator. While not classified as acutely toxic, its primary hazard lies in its environmental persistence and toxicity to aquatic life with long-lasting effects. Therefore, it is imperative that this chemical and its containers are disposed of responsibly, adhering to all applicable regulations.
Immediate Safety and Handling
Before handling this compound, consult the Safety Data Sheet (SDS) for complete safety information. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Step-by-Step Guidance
The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification:
-
Pure, Unused Product: In its pure and unused form, this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its environmental hazards, it must be disposed of as a chemical waste.
-
Contaminated Material: If this compound is contaminated with other hazardous chemicals or is part of a spent solvent mixture, the entire waste stream must be evaluated. For example, if it is mixed with spent solvents such as acetone or toluene at a concentration of 10% or more, the waste may be classified under EPA hazardous waste codes such as F003 or F005.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste, after defacing the label.
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Waste this compound" and any other components of the mixture. Include the accumulation start date.
-
Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and drains.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will work with a licensed hazardous waste contractor for proper transportation and disposal, likely through incineration at a permitted facility.
-
Laboratory-Scale Degradation (for Research Purposes Only)
For research applications exploring the degradation of benzophenone derivatives, Advanced Oxidation Processes (AOPs) have shown effectiveness. The following is a generalized protocol for the UV/H₂O₂ degradation of benzophenone compounds in an aqueous solution. This procedure should only be carried out by trained personnel in a controlled laboratory setting and is not a substitute for professional waste disposal.
Experimental Protocol: UV/H₂O₂ Degradation of this compound
Objective: To degrade this compound in an aqueous solution using UV irradiation and hydrogen peroxide.
Materials:
-
This compound
-
Deionized water
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Stir plate and stir bar
-
pH meter
-
Analytical instrumentation for monitoring degradation (e.g., HPLC-UV, GC-MS)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and spike it into a known volume of deionized water to achieve the desired starting concentration.
-
Reactor Setup: Place the aqueous solution in the UV photoreactor. Add a stir bar and place the reactor on a stir plate to ensure the solution is well-mixed.
-
pH Adjustment: Measure and, if necessary, adjust the initial pH of the solution using dilute acid or base, as pH can influence the degradation rate.
-
Initiation of Degradation: Add the calculated volume of H₂O₂ solution to the reactor. Immediately turn on the UV lamp to initiate the photochemical reaction.
-
Sampling: At predetermined time intervals, withdraw small aliquots of the solution to monitor the degradation of this compound.
-
Sample Analysis: Analyze the collected samples using appropriate analytical techniques to determine the concentration of the parent compound and identify any major degradation byproducts.
-
Termination: Once the experiment is complete, turn off the UV lamp. The resulting solution must be collected and disposed of as hazardous waste.
Data Presentation: Efficacy of AOPs on Benzophenone Derivatives
The following table summarizes typical experimental parameters and results for the degradation of benzophenone derivatives using AOPs, drawn from various research studies.
| Parameter | UV/H₂O₂ | UV/Persulfate |
| Initial Concentration | 10 - 50 mg/L | 1 - 10 mg/L |
| Oxidant Concentration | 100 - 500 mg/L H₂O₂ | 100 - 1000 mg/L S₂O₈²⁻ |
| UV Wavelength | 254 nm | 254 nm |
| pH | 5 - 9 | 3 - 11 |
| Reaction Time | 30 - 120 min | 60 - 180 min |
| Degradation Efficiency | >90% | >95% |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Benzophenone Dimethyl Ketal
Essential safety protocols, operational procedures, and disposal plans for the secure handling of Benzophenone Dimethyl Ketal in the laboratory are detailed below. This guide is designed to provide immediate, actionable information for researchers, scientists, and drug development professionals, ensuring the well-being of all personnel.
This compound, a white to slightly pale yellow crystalline powder, requires careful handling to mitigate potential health risks. Although specific occupational exposure limits for this compound have not been established, adherence to best practices for handling solid chemicals is paramount. The following procedures are based on available safety data and general principles of laboratory safety.
Quantitative Safety Data
Comprehensive toxicological data for this compound is limited. The following table includes information for the related compound, Benzophenone, for reference purposes. It is crucial to handle this compound with a high degree of caution, assuming it may have similar or other uncharacterized hazards.
| Parameter | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 2235-01-0 | |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Physical Form | Solid (Crystal - Powder) | [1] |
| Permissible Exposure Limit (PEL) | Data not available | |
| Threshold Limit Value (TLV) | Data not available | |
| Glove Breakthrough Time | Data not available for this specific compound. Select gloves resistant to ketones. | |
| Benzophenone PEL (for reference) | A PEL of 0.25 mg/m³ has been recommended for discussion based on kidney effects. | [2] |
| Benzophenone TLV (for reference) | No established ACGIH TLV. | [2] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is essential to minimize exposure. The following step-by-step plan outlines the necessary precautions and procedures.
Pre-Operational Checks
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Safety Equipment Check: Ensure that a chemical fume hood is available and functioning correctly. Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.
-
Gather Materials: Assemble all necessary equipment and reagents for the experiment.
-
Don Personal Protective Equipment (PPE): Put on the required PPE as detailed in the following section.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing contact with and inhalation of this compound.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Wear chemical-resistant gloves. Given the lack of specific data, nitrile or neoprene gloves are a reasonable choice for handling ketones. Always inspect gloves for tears or punctures before use.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of dust generation, consider disposable coveralls.
-
Respiratory Protection: All handling of solid this compound that may generate dust should be conducted within a chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter may be necessary.
Handling Procedure
-
Work in a Ventilated Area: Conduct all manipulations of this compound within a certified chemical fume hood.[3]
-
Minimize Dust Generation: Use a spatula or other appropriate tool to transfer the solid material. Avoid scooping or pouring in a way that creates airborne dust.
-
Keep Containers Closed: When not in use, ensure that the container of this compound is tightly sealed.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Clean Up Spills Immediately: In the event of a small spill, gently sweep up the solid material to avoid creating dust. Collect the material in a labeled container for hazardous waste. Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
Post-Handling
-
Decontamination: After handling is complete, wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.
Disposal Plan
Proper disposal of this compound waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including excess reagent, contaminated spatulas, weighing papers, and disposable PPE, should be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Container Type: Use a container that is compatible with the chemical waste. A securely sealed, wide-mouth plastic or glass container is suitable for solid waste.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Labeling
-
Hazardous Waste Label: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.[5]
-
Contents: Clearly list the contents of the container, including "this compound" and any other components.[5]
-
Contact Information: Include the name and contact information of the generating researcher or laboratory.
Storage
-
Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from general traffic and potential ignition sources.
-
Secondary Containment: It is good practice to place the waste container in secondary containment to prevent the spread of material in case of a leak.
Final Disposal
-
Arrange for Pickup: Once the waste container is full, or if it has been in storage for an extended period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding the disposal of chemical waste.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
